Gomisin E
Descripción
Propiedades
Fórmula molecular |
C28H34O9 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3/t13-,14+,15-,22+,28+/m0/s1 |
Clave InChI |
MLGBLGQFPHASJN-RKZUNUFISA-N |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@H]1C)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Foundational & Exploratory
The Chemical Architecture of Gomisin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This document provides a comprehensive technical overview of the chemical structure of this compound, including its detailed stereochemistry, key structural features, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and for assaying its biological activity related to the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is classified as a dibenzocyclooctadiene lignan, a class of secondary metabolites characterized by a C18 skeleton formed from the dimerization of two C6-C3 units. The core structure consists of a cyclooctadiene ring fused to two phenyl rings.
The systematic IUPAC name for this compound is (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one. Its chemical structure is depicted in Figure 1.
The key structural features of this compound include a dibenzocyclooctadiene core, three methoxy groups on one of the aromatic rings, a methylenedioxy group on the other aromatic ring, and a lactone ring. The stereochemistry of the molecule is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.56 g/mol | [1] |
| CAS Number | 72960-21-5 | [2] |
| Appearance | Powder | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the original publication by Ikeya et al. contains the definitive data, representative chemical shifts for key functional groups are summarized in Table 2.
Table 2. Key ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.0 | 100 - 155 |
| Methoxyl Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |
| Methylenedioxy Protons (-O-CH₂-O-) | 5.9 - 6.1 | ~101 |
| Methyl Protons (-CH₃) | 0.8 - 2.0 | 10 - 25 |
| Carbinol Protons (-CH-O-) | 3.5 - 5.0 | 60 - 90 |
| Carbonyl Carbon (C=O) | - | 170 - 180 |
Note: These are approximate ranges and can vary based on the solvent and instrument frequency. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are required.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for structure elucidation.
Table 3. Mass Spectrometry Data for this compound.
| Ionization Mode | Observed m/z | Interpretation |
| Electrospray Ionization (ESI+) | 515.2275 | [M+H]⁺ |
| Electrospray Ionization (ESI+) | 537.2094 | [M+Na]⁺ |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit various biological activities, with a notable inhibitory effect on the Nuclear Factor of Activated T-cells (NFAT) transcription.[2] NFAT is a family of transcription factors that play a crucial role in the immune response, as well as in the development of cardiac and skeletal muscle tissues.
The calcineurin-NFAT signaling pathway is a key regulatory cascade in T-lymphocyte activation. An increase in intracellular calcium (Ca²⁺) levels activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target gene transcription. This compound is thought to interfere with this pathway, thus suppressing NFAT-mediated gene expression.
Caption: Simplified NFAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation of this compound from Schisandra chinensis
The following is a general protocol for the isolation of this compound, based on methods described in the literature.
1. Extraction:
-
Air-dried and powdered fruits of Schisandra chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
The extraction is typically repeated multiple times to ensure complete extraction of the lignans.
-
The solvent is then removed under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The lignan-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.
3. Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NFAT Transcription Inhibition Assay
The inhibitory effect of this compound on NFAT transcription can be assessed using a reporter gene assay.
1. Cell Culture and Transfection:
-
A suitable cell line, such as Jurkat T-cells, is cultured under standard conditions.
-
The cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.
2. Cell Treatment:
-
After transfection, the cells are treated with various concentrations of this compound for a specified period.
-
The cells are then stimulated with an activator of the NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.
3. Luciferase Assay:
-
Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The inhibition of NFAT transcription is determined by the reduction in luciferase activity in this compound-treated cells compared to untreated control cells.
4. Data Analysis:
-
The results are typically expressed as the percentage of inhibition relative to the control.
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated to quantify its inhibitory potency.
Caption: Experimental workflow for the NFAT transcription inhibition assay.
Conclusion
This compound possesses a complex and well-defined chemical structure that has been elucidated through rigorous spectroscopic analysis. Its biological activity as an inhibitor of the NFAT signaling pathway makes it a compound of significant interest for further pharmacological investigation and potential drug development. The information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating natural product.
References
Gomisin E: A Technical Guide to its Discovery and Isolation from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine. Its berries are rich in a class of bioactive compounds known as dibenzocyclooctadiene lignans, which have garnered significant scientific interest for their diverse pharmacological activities. Among these is Gomisin E, a lignan that, along with its counterparts, contributes to the therapeutic potential of Schisandra chinensis extracts. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols and summarizing quantitative data for related lignans to offer a comparative context. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available research, this guide synthesizes the existing knowledge on the isolation of similar lignans from Schisandra chinensis to provide a robust framework for its study.
Quantitative Analysis of Lignans in Schisandra chinensis
Table 1: Content of Major Lignans in Schisandra chinensis Seeds [1]
| Lignan | Content (% of dry weight) |
| Schisandrin | 0.75–1.86 |
| Gomisin A | 0.13–0.90 |
| Deoxyschisandrin | 0.07–1.09 |
| Gomisin N | 0.24–1.49 |
| Wuweizisu C | 0.01–0.34 |
Table 2: Yield of Lignans from Schisandra chinensis Berries using Analytical HPLC [2]
| Lignan | Yield (% of starting plant material) |
| Deoxyschisandrin | 0.0156 |
| Gomisin N | 0.0173 |
Experimental Protocols: Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the available literature, a general methodology can be compiled from established procedures for separating dibenzocyclooctadiene lignans from Schisandra chinensis. The following protocol is a composite of techniques reported in various studies.[3][4][5][6]
Extraction
The initial step involves the extraction of crude lignans from the dried and powdered fruits of Schisandra chinensis.
-
Solvent Extraction:
-
Methanol or Ethanol: Maceration or reflux extraction with methanol or 80-95% ethanol is a common method.[7][8] The plant material is typically extracted multiple times to ensure maximum yield.
-
Petroleum Ether: Extraction with petroleum ether is also used to obtain a crude extract containing lignans.[3]
-
Acetone: A 70% acetone solution can be used for extraction at room temperature.[4]
-
Supercritical CO2 Extraction: This method is employed for non-polar extracts and can yield a high content of lignans.[9]
-
Fractionation and Purification
The crude extract is then subjected to various chromatographic techniques to isolate individual lignans.
-
Macroporous Resin Column Chromatography: The crude extract can be initially fractionated using macroporous resins. Elution with a gradient of ethanol-water allows for the separation of lignans based on their polarity.[5]
-
Silica Gel Column Chromatography: This is a standard technique for the separation of lignans. The column is typically eluted with a gradient of hexane and ethyl acetate or hexane and acetone.[6]
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative reverse-phase HPLC are powerful tools for the final purification of individual lignans.[2] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of lignans like schisandrin and gomisin A.[10]
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, HSQC, HMBC, and COSY experiments are used to elucidate the detailed chemical structure and stereochemistry.[2]
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for the isolation of lignans from Schisandra chinensis and the known signaling pathways of other Gomisin compounds, which may share similarities with this compound.
Biological Activity and Signaling Pathways of Gomisins
While the specific signaling pathways modulated by this compound are still under investigation, studies on other gomisins provide valuable insights into the potential mechanisms of action for this class of compounds.
-
Gomisin A has been shown to induce vasodilation through an endothelium-dependent nitric oxide (NO) pathway and by dephosphorylation of myosin light chain (MLC).[11] It also exhibits inhibitory effects on voltage-gated Na+ currents.[10]
-
Gomisin C has been found to suppress lipid accumulation in adipocytes by inhibiting the JAK2-STAT signaling pathway.[2]
-
Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function via the Sirt1/PGC-1α signaling pathway.[12]
-
Gomisin J exhibits anticancer activity by inducing both apoptosis and necroptosis in cancer cells.[13]
-
Gomisin L1 induces apoptosis in human ovarian cancer cells by regulating intracellular reactive oxygen species (ROS) production via NADPH oxidase.[7]
-
Gomisin N has been shown to inhibit melanogenesis by regulating the PI3K/Akt and MAPK/ERK signaling pathways.[14] It also suppresses the expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB and C/EBPβ pathways.[15]
The proposed metabolic pathways of Gomisin D and E in rats suggest that these compounds may be involved in various signaling pathways, including the IL-17 signaling pathway, estrogen signaling pathway, and PI3K-Akt signaling pathway.[16] Further research is needed to elucidate the specific targets and mechanisms of action of this compound.
Conclusion
This compound is one of the many bioactive lignans found in Schisandra chinensis with potential therapeutic applications. While specific data on its isolation yield and signaling pathways are limited, this guide provides a comprehensive framework for its extraction, purification, and characterization based on established methods for similar compounds from the same source. The provided experimental protocols and comparative quantitative data for other lignans serve as a valuable resource for researchers and drug development professionals. Future studies are warranted to fully elucidate the quantitative presence of this compound in Schisandra chinensis and to unravel its specific molecular targets and signaling pathways, which will be crucial for harnessing its full therapeutic potential.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
- 4. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin A from Schisandra chinensis induces endothelium-dependent and direct relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Executive Summary: Lignans, a class of polyphenolic compounds derived from plants, have garnered significant attention for their diverse pharmacological properties. Among these, the dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, particularly the Gomisin family, exhibit a remarkable range of bioactivities.[1] These compounds have demonstrated potent anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects in numerous preclinical studies.[2][3][4] This guide provides a comprehensive overview of the bioactivity of Gomisin E and its related analogues, such as Gomisin A, G, J, and N. It consolidates quantitative data from various screening assays into structured tables for comparative analysis, details the experimental protocols for key bioactivity assessments, and visualizes the primary signaling pathways involved. While extensive data exists for several Gomisin lignans, research on this compound is comparatively limited, highlighting an area for future investigation. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.
Introduction to Gomisin Lignans
Lignans are a major class of phytoestrogens characterized by a C6-C3 dimer structure. The Gomisin family, belonging to the dibenzocyclooctadiene subtype, are the principal bioactive constituents of Schisandra chinensis (Schisandra berries), a plant with a long history in traditional medicine.[1][2] These compounds, including Gomisin A, C, E, G, J, L1, M2, and N, possess a unique and rigid eight-membered ring structure that contributes to their diverse biological activities. Their therapeutic potential spans multiple domains, from oncology to neurodegenerative disease, primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on Gomisin lignans, providing a comparative look at their potency and efficacy across different biological models.
Anticancer Activity
Gomisin lignans exhibit significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis, necroptosis, and cell cycle arrest.[5][6]
| Lignan | Cancer Cell Line(s) | Assay | Endpoint (IC50) | Concentration Range | Reference(s) |
| Gomisin A | Ovarian (SKOV3, A2780) | MTT | - | 0.04 µM (used in combo) | [6] |
| Gomisin J | Breast (MCF7, MDA-MB-231) | Viability | - | <10 µg/mL (proliferation), >30 µg/mL (viability) | [5][7][8] |
| Gomisin L1 | Ovarian (A2780) | MTT | 21.92 ± 0.73 µM | - | [2][9] |
| Gomisin L1 | Ovarian (SKOV3) | MTT | 55.05 ± 4.55 µM | - | [2][9] |
| Gomisin L1 | Leukemia (HL-60) | Cytotoxicity | 82.02 µM | - | [2] |
| Gomisin L1 | Cervical (HeLa) | Cytotoxicity | 166.19 µM | - | [2] |
Anti-inflammatory Activity
Several Gomisin lignans effectively suppress inflammatory responses by inhibiting the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11]
| Lignan | Model | Stimulus | Biomarker Inhibited | Endpoint (IC50) | Concentration Range | Reference(s) |
| Gomisin A | Mouse Macrophages (RAW 264.7) | LPS | iNOS, COX-2, RIP2/NF-κB | - | - | [12] |
| Gomisin G | Mouse Macrophages (RAW 264.7) | P. gingivalis LPS | TNF-α, IL-1β, IL-6 | - | Up to 40 µM | [11] |
| Gomisin J | Mouse Macrophages (RAW 264.7) | LPS | NO, Pro-inflammatory cytokines | - | - | [10][13] |
| Gomisin J | Mouse Macrophages (RAW 264.7) | P. gingivalis LPS | TNF-α, IL-1β, IL-6 | - | Up to 40 µM | [11] |
| Gomisin N | Mouse Macrophages (RAW 264.7) | LPS | NO, Pro-inflammatory cytokines | - | - | [10][13] |
| Gomisin R | Rat Macrophages (RAW 264.7) | LPS | TNF-α, IL-1β, IL-6, NF-κB | - | - | [12] |
Hepatoprotective and Neuroprotective Activities
Gomisins have shown protective effects in models of liver and neuronal damage, often by mitigating oxidative stress and inflammation.
| Lignan | Activity | Model | Key Findings | Reference(s) |
| Gomisin A | Hepatoprotective | CCl4-induced acute liver injury (rats) | Prevented increase in ALT/AST; decreased lipid peroxidation.[3] | [3][14] |
| Gomisin N | Hepatoprotective | Tunicamycin-induced ER stress (mice) | Reduced markers of ER stress and decreased liver TG levels.[15][16] | [15][16][17] |
| Gomisin N | Neuroprotective | Alzheimer's disease models (in vivo/vitro) | Rescued cognitive impairment by activating Nrf2 signaling.[18] | [18] |
| Gomisin J | Neuroprotective | Cerebral ischemia/reperfusion (rats) | Attenuated neuronal injury via anti-apoptotic and antioxidant effects.[4][19][20] | [4][19] |
Bioactivity of this compound
Data specifically on this compound is limited compared to other lignans. The primary reported activity is the inhibition of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the immune response.
| Lignan | Activity | Assay | Endpoint (IC50) | Reference(s) |
| This compound | Immunosuppressive | NFAT Transcription Inhibition | 4.73 µM | [21] |
Signaling Pathways and Mechanisms of Action
Gomisin lignans exert their effects by modulating complex signaling networks. The following diagrams illustrate key pathways targeted by these compounds.
Inhibition of NF-κB Signaling in Inflammation
The NF-κB pathway is a central regulator of inflammation. Gomisins A, G, J, and R have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.[3][11][12]
Caption: Gomisin lignans inhibit the LPS-induced NF-κB signaling pathway.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) are also critical for inflammatory responses. Gomisins J and N, and Schisandrin C can block the phosphorylation and activation of these kinases.[10]
Caption: Gomisins J and N block inflammatory responses by inhibiting MAPK phosphorylation.
Nrf2-Mediated Antioxidant Response
Gomisin N demonstrates neuroprotective effects by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the expression of protective enzymes.[18]
Caption: Neuroprotective mechanism of Gomisin N via activation of the Nrf2 pathway.
ROS-Induced Apoptosis in Cancer Cells
The anticancer activity of Gomisin L1 in ovarian cancer is mediated by the generation of Reactive Oxygen Species (ROS) through NADPH oxidase (NOX), which triggers the apoptotic cascade.[2][9]
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sentosacy.com [sentosacy.com]
- 11. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis [jstage.jst.go.jp]
- 16. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis [jstage.jst.go.jp]
- 17. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. glpbio.com [glpbio.com]
The Mechanism of Action of Gomisin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from S. chinensis are known to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. While research has elucidated the mechanisms of several related gomisins, the specific molecular pathways of this compound are less characterized. This technical guide provides a detailed overview of the currently understood mechanism of action of this compound, supplemented with comparative data from related gomisin compounds to offer a broader context for its potential therapeutic applications.
Core Mechanism of Action: Inhibition of NFAT Transcription
The primary characterized mechanism of action for this compound is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. NFAT is a family of transcription factors crucial for immune responses, particularly in the activation of T-cells and the subsequent expression of cytokines like Interleukin-2 (IL-2). The dysregulation of the NFAT signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.
This compound has been demonstrated to inhibit NFAT-mediated transcription, suggesting its potential as an immunosuppressive or anti-inflammatory agent.
Quantitative Data: Potency of this compound
The inhibitory activity of this compound on NFAT transcription has been quantified, providing a benchmark for its potency. This data is essential for comparing its efficacy against other compounds and for guiding dose-selection in experimental models.
| Compound | Target/Activity | IC50 Value |
| This compound | Inhibition of NFAT Transcription | 4.73 µM |
Signaling Pathway
The NFAT signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoter regions of target genes, leading to their transcription. While it is confirmed that this compound inhibits the overall transcriptional output of this pathway, the precise molecular target—whether it is calcineurin itself or another downstream component—has not yet been fully elucidated.
Caption: NFAT signaling pathway with the putative inhibitory action of this compound.
Experimental Protocols
The following section details a representative methodology for quantifying the inhibitory effect of this compound on NFAT transcription, based on standard laboratory procedures.
NFAT Luciferase Reporter Assay
This assay is a common and effective method for screening compounds that modulate the NFAT signaling pathway. It utilizes a reporter gene (luciferase) under the control of an NFAT-responsive promoter.
Objective: To quantify the dose-dependent inhibition of NFAT-driven transcription by this compound.
Materials:
-
Jurkat T-cells (or other suitable cell line, e.g., THP-1)
-
NFAT Luciferase Reporter Lentivirus
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (as stimulants)
-
This compound stock solution (in DMSO)
-
96-well opaque white microplate
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Preparation: Stably transfect Jurkat cells with the NFAT Luciferase Reporter Lentivirus. Culture the cells according to standard protocols.
-
Seeding: Seed the transduced Jurkat cells into a 96-well opaque plate at a density of approximately 50,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) group.
-
Stimulation: To induce NFAT activation, add PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.
-
Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions. After a brief incubation at room temperature (~20 minutes) to allow for cell lysis and signal stabilization, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence (from cell-free wells). Normalize the data by setting the stimulated control (PMA/Ionomycin + DMSO) as 100% activity and the unstimulated control as 0%. Plot the normalized luminescence against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for an NFAT Luciferase Reporter Assay.
Comparative Mechanisms of Other Gomisins
To provide a broader context, this section summarizes the known mechanisms of other well-studied gomisins. These findings highlight common pathways targeted by this class of lignans and suggest potential, yet unconfirmed, avenues of investigation for this compound.
Anti-inflammatory and Immunomodulatory Pathways
Several gomisins exhibit potent anti-inflammatory effects by modulating key signaling cascades.
-
MAPK Pathway: Gomisin J and Gomisin N have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). This blockage prevents the downstream production of pro-inflammatory mediators.[1][2]
-
NF-κB Pathway: Gomisin N and Gomisin M2 inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory responses, by preventing the degradation of its inhibitor, IκBα, or by suppressing the activation of IKKα.[3][4][5]
-
STAT Pathway: Gomisin M2 has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1), a key component in interferon signaling.[3][6]
Caption: Key anti-inflammatory pathways modulated by various gomisins.
Anticancer and Pro-Apoptotic Mechanisms
Gomisins have been investigated for their potential in oncology, where they influence pathways related to cell survival, proliferation, and death.
-
PI3K/Akt/mTOR Pathway: Gomisin N exerts anti-liver cancer effects by inhibiting the phosphorylation of PI3K and Akt, key nodes in a major cell survival pathway.
-
Apoptosis Induction: Gomisin M2 induces apoptosis in breast cancer cells through the cleavage of PARP and Caspase-3.[7]
-
Oxidative Stress: Gomisin N has demonstrated neuroprotective effects by activating the Nrf2 antioxidant response pathway.[8]
Quantitative Data for Related Gomisins
The following table provides a summary of quantitative data for other gomisins to facilitate comparison.
| Compound | Cell Line / Model | Activity | IC50 / Effect Value |
| Gomisin M2 | MDA-MB-231 | Cytotoxicity / Inhibition of proliferation | 57 µM |
| Gomisin M2 | HCC1806 | Cytotoxicity / Inhibition of proliferation | 60 µM |
Conclusion and Future Directions
The primary established mechanism of action for this compound is the potent inhibition of NFAT-mediated gene transcription. This positions this compound as a promising candidate for further investigation in the context of immune-related disorders. The detailed experimental protocols provided herein offer a clear framework for validating and expanding upon these findings.
However, significant research gaps remain. Future studies should focus on:
-
Target Deconvolution: Identifying the precise molecular target of this compound within the NFAT pathway (e.g., direct interaction with calcineurin or other regulatory proteins).
-
Broader Pathway Profiling: Investigating whether this compound shares the ability of other gomisins to modulate MAPK, NF-κB, and PI3K/Akt pathways.
-
In Vivo Efficacy: Translating the in vitro findings into relevant animal models of inflammatory or autoimmune diseases.
A deeper understanding of this compound's molecular interactions will be critical for harnessing its full therapeutic potential and advancing its development as a novel pharmacological agent.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/ Dermatophagoides farinae Extract-Induced BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin E in Schisandra Fruit Extracts: A Technical Guide to Natural Abundance, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Gomisin E and other major lignans in Schisandra fruit extracts. It details the analytical methodologies for their quantification and explores the associated biological signaling pathways relevant to drug discovery and development. While quantitative data for many lignans are available, specific data on the natural abundance of this compound remains limited in the reviewed literature.
Quantitative Abundance of Lignans in Schisandra chinensis Fruit
The fruit of Schisandra chinensis is a rich source of various bioactive dibenzocyclooctadiene lignans. The concentration of these compounds can vary depending on the geographical origin, harvesting time, and the extraction method employed. While this compound is a known constituent, quantitative studies predominantly focus on more abundant lignans such as Schisandrin, Gomisin A, and Gomisin N.
| Lignan | Concentration Range (mg/g of dry weight) | Notes |
| Schisandrin | 2.199 - 11.08[1] | Often the most abundant lignan. |
| Gomisin A | ~0.20% (2 mg/g) | A major lignan component. |
| Gomisin N | ~0.57% (5.7 mg/g) | Another significant lignan. |
| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples.[1] |
| Deoxyschisandrin | - | Frequently quantified but specific range not detailed in provided results. |
| γ-Schisandrin | - | Frequently quantified but specific range not detailed in provided results. |
| This compound | Data not available in cited literature | Identified as a constituent, but quantitative data is scarce. |
Experimental Protocols
Accurate quantification of this compound and other lignans from Schisandra fruit extracts requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Extraction of Lignans from Schisandra Fruit
Objective: To efficiently extract lignans from the dried fruit material for subsequent analysis.
Materials:
-
Dried Schisandra chinensis fruits, powdered
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 0.5 g of powdered Schisandra chinensis fruit into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Perform ultrasonication for 20 minutes.
-
Filter the extract through a 0.45 µm membrane filter.
-
Repeat the extraction process on the residue with an additional 20 mL of methanol for 20 minutes.
-
Combine the filtrates and adjust the total volume to 50 mL with methanol.
-
Prior to injection into the HPLC or LC-MS/MS system, filter the final extract through a 0.22 µm syringe filter.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify individual lignans from the extract.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
0-10 min: 10-50% A
-
10-60 min: 50-100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Calibration: Prepare a mixed standard stock solution containing known concentrations of lignan standards (including this compound, if available) in methanol. Create a series of working standard solutions by diluting the stock solution. Generate a calibration curve by plotting the peak area against the concentration for each analyte.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve higher sensitivity and selectivity in the quantification of lignans, especially for low-abundance compounds.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-3 min: 10-55% A
-
3-15 min: 55-80% A
-
15-16 min: 80-95% A
-
16-20 min: 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.8 kV
-
Source Temperature: 300 °C
-
Desolvation Gas Temperature: 350 °C
-
MRM Transitions: Specific precursor-to-product ion transitions for each lignan need to be determined by infusing individual standards.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Lignan Quantification
Figure 1: General workflow for the extraction and quantification of lignans from Schisandra fruit.
Apoptotic Signaling Pathway of Gomisins in Cancer Cells
While the specific signaling pathway for this compound is not detailed in the available literature, studies on other gomisins, such as Gomisin N and Gomisin L1, provide a model for the pro-apoptotic effects of dibenzocyclooctadiene lignans in cancer cells. This pathway is relevant for drug development professionals exploring the anti-cancer potential of Schisandra lignans.
Figure 2: Proposed apoptotic signaling pathway for gomisins in cancer cells.
This diagram illustrates that gomisins can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. A key mechanism appears to be the induction of reactive oxygen species (ROS), which can upregulate death receptors and also contribute to mitochondrial dysfunction. The convergence point of these pathways is the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.
References
The Pharmacokinetic Profile of Dibenzocyclooctadiene Lignans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly found in the fruits of Schisandra chinensis. These lignans, including schisandrin, schisandrin B, schisandrin C, deoxyschizandrin, and gomisin A, are recognized for their diverse pharmacological activities, such as hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for their development as therapeutic agents. This document summarizes key quantitative pharmacokinetic data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of dibenzocyclooctadiene lignans have been primarily studied in rat models following oral administration. The data reveals generally rapid absorption and elimination. The bioavailability of these compounds can be influenced by co-administered substances, highlighting the importance of studying them in the context of whole extracts and in combination with other drugs.[1][2][3] The following tables summarize the key pharmacokinetic parameters for the most studied dibenzocyclooctadiene lignans.
Table 1: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration)
| Dose | Cmax (μg/mL) | Tmax (min) | AUC (min·ng/mL) | Bioavailability (%) | Reference |
| 10 mg/kg | 0.06 ± 0.03 | ~30 | 6.71 ± 4.51 | 15.56 ± 10.47 | [1][4] |
| 5.2 mg/kg (from 3 g/kg extract) | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 | 78.42 ± 54.91 | [1][4] |
| 17.3 mg/kg (from 10 g/kg extract) | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 | 37.59 ± 19.16 | [1][4] |
Table 2: Pharmacokinetic Parameters of Deoxyschizandrin (Schisandrin A) in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |
| 4 mg/kg | 15.8 ± 3.1 | 0.51 ± 0.13 | Not Reported | [3] |
| 4 mg/kg (from extract) | 34.3 ± 16.8 | 3.83 ± 1.83 | Not Reported | [3] |
Table 3: Pharmacokinetic Parameters of Schisandrin B in Rats (Oral Administration)
| Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Not Specified | - | - | - | ~55.0 (female), ~19.3 (male) | [5] |
Table 4: Pharmacokinetic Parameters of Gomisin A in Rats (Oral Administration)
| Dose | Cmax | Tmax | AUC | Reference |
| 20 mg/mL (from extract) | Double-peak profile | ~0.5 h (first peak) | - | [3] |
Table 5: Pharmacokinetic Parameters of γ-Schisandrin (Schisandrin B isomer) in Rats (Oral Administration of Wurenchun Solid Dispersion)
| Gender | Cmax | AUC | Reference |
| Female | ~3-fold higher than male | ~6-fold higher than male | [6] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the pharmacokinetic studies of dibenzocyclooctadiene lignans.
Animal Studies: In Vivo Pharmacokinetic Protocol in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of a dibenzocyclooctadiene lignan after oral administration to rats.
Animals:
-
Male Sprague-Dawley rats are commonly used.[3]
-
Animals are typically fasted overnight before the experiment with free access to water.
Dosing:
-
Oral Gavage: This is the most common method for oral administration.[7][8][9]
-
Weigh the rat to determine the correct dosing volume (typically 10-20 mL/kg).[7]
-
Restrain the rat securely but without causing distress.[7]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.[7]
-
Gently insert the lubricated gavage needle into the esophagus. The needle should pass without resistance.[7]
-
Slowly administer the lignan solution or suspension.[7]
-
Observe the animal for any signs of distress post-administration.[7]
-
Blood Sample Collection:
-
Blood samples are collected at multiple time points to construct a concentration-time curve. A typical schedule includes pre-dose (0), and 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 8, and 12 hours post-dose.[10]
-
Common blood collection sites include the subclavian vein or via a jugular vein cannula.[10][11]
-
The total volume of blood collected should not exceed the recommended guidelines to avoid hypovolemic shock.[12]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).[13]
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[14]
Bioanalytical Method: LC-MS/MS for Lignan Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of dibenzocyclooctadiene lignans in plasma samples.[4][14][15]
Sample Preparation:
-
Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[3]
-
Liquid-Liquid Extraction (LLE): This method involves extracting the lignans from the plasma using an immiscible organic solvent such as ethyl acetate or ether.[4] This is often preferred for less polar compounds.[4]
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is frequently used for separation.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (typically methanol or acetonitrile) is common.[3][4]
-
Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.[3]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each lignan and the internal standard.[3]
Signaling Pathways and Experimental Workflows
The pharmacological effects of dibenzocyclooctadiene lignans are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow.
Signaling Pathways
Caption: Signaling pathways modulated by Schisandrin B and Gomisin A.
Caption: Signaling pathways for Deoxyschizandrin and Schisandrin C.
Experimental Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
The dibenzocyclooctadiene lignans from Schisandra chinensis exhibit interesting pharmacokinetic profiles characterized by rapid absorption and metabolism. Their bioavailability appears to be influenced by the formulation (pure compound vs. extract) and can show gender-specific differences. The primary metabolic routes involve demethylation and hydroxylation. These lignans modulate key signaling pathways, such as PI3K/Akt, Nrf2/NF-κB, and cGAS-STING, which are central to their observed pharmacological effects. The standardized protocols for in vivo studies and bioanalytical methods presented here provide a foundation for researchers to conduct further investigations into the therapeutic potential of this important class of natural compounds. Future studies should focus on elucidating the pharmacokinetic profiles of less-studied lignans and exploring their interactions with drug-metabolizing enzymes and transporters to better predict their behavior in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative pharmacokinetics and tissue distribution of schisandrin, deoxyschisandrin and schisandrin B in rats after combining acupuncture and herb medicine (schisandra chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. cea.unizar.es [cea.unizar.es]
- 13. osti.gov [osti.gov]
- 14. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 15. Analysis of lignans in Schisandra chinensis and rat plasma by high-performance liquid chromatography diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Molecular Targets of Gomisin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered interest for its potential therapeutic properties. Understanding the molecular mechanisms underlying its biological activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in vitro identification of this compound's molecular targets, with a focus on its inhibitory effects on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The guide details relevant experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate further research and drug development efforts.
Identified Molecular Target and In Vitro Activity
The primary molecular target of this compound identified in vitro is the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This compound has been shown to inhibit NFAT-mediated transcription with a half-maximal inhibitory concentration (IC50) of 4.73 μM .
While the direct binding partner of this compound within the NFAT pathway has not been definitively elucidated in the available literature, the inhibitory effect on NFAT transcription is a key finding. The NFAT signaling cascade is a critical regulator of immune responses, and its inhibition is a target for immunosuppressive drugs.
Quantitative Data Summary
The following table summarizes the known in vitro quantitative data for this compound and other related Gomisin compounds for comparative purposes.
| Compound | Target/Activity | Assay System | IC50 / EC50 | Reference |
| This compound | NFAT Transcription Inhibition | Luciferase Reporter Assay | 4.73 μM | [1] |
Signaling Pathway Modulated by this compound
This compound's primary known mechanism of action revolves around the inhibition of the NFAT signaling pathway. This pathway is crucial for the activation of T-cells and the subsequent expression of pro-inflammatory cytokines.
NFAT Signaling Pathway
The activation of NFAT is a calcium-dependent process. An increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoters of target genes, leading to their transcription. This compound's inhibition of this pathway suggests it may interfere with one or more of these steps.
Caption: NFAT Signaling Pathway and Potential Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identification and characterization of this compound's molecular targets.
NFAT-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NFAT in response to stimuli and to assess the inhibitory effect of compounds like this compound.
Principle: A reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter is introduced into a suitable cell line (e.g., Jurkat T-cells, HEK293 cells). Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture Jurkat or HEK293 cells in appropriate media (e.g., RPMI 1640 or DMEM with 10% FBS).
-
Seed cells into 96-well plates.
-
Transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Cell Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NFAT pathway activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to induce NFAT activation.
-
Incubate for an additional 6-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NFAT activity by this compound at each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for NFAT-Luciferase Reporter Assay.
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex protein mixture.
Principle: this compound is immobilized on a solid support (resin). A cell lysate is then passed over the resin. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by mass spectrometry.
Protocol:
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).
-
Couple the this compound derivative to the resin according to the manufacturer's instructions.
-
Wash the resin extensively to remove any uncoupled ligand.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells of interest and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Equilibrate the this compound-coupled resin with the lysis buffer.
-
Incubate the cell lysate with the resin to allow for binding of target proteins.
-
Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the resin using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).
-
Concentrate the eluted proteins.
-
Separate the proteins by SDS-PAGE and visualize by staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for Affinity Chromatography-based Target Identification.
Proteomics-Based Target Identification (e.g., DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a proteomics-based method that can identify the targets of a small molecule without requiring its chemical modification.
Principle: The binding of a small molecule to its target protein can alter the protein's conformation and stability, making it more or less susceptible to proteolysis. In DARTS, cell lysates are treated with a protease in the presence or absence of the small molecule. The resulting protein fragments are then analyzed by mass spectrometry to identify proteins whose digestion pattern is altered by the compound.
Protocol:
-
Cell Lysis and Compound Treatment:
-
Prepare a native protein lysate from the cells of interest.
-
Divide the lysate into two aliquots: one treated with this compound and the other with a vehicle control.
-
Incubate to allow for binding.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates.
-
Incubate for a specific time to allow for partial digestion of the proteins.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Protein Separation and Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Compare the banding patterns between the this compound-treated and control samples.
-
Excise the bands that show a difference in intensity or size.
-
-
Mass Spectrometry Identification:
-
Perform in-gel digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Caption: Workflow for DARTS-based Target Identification.
Conclusion and Future Directions
The current in vitro evidence strongly suggests that this compound is an inhibitor of the NFAT transcription pathway. This finding provides a solid foundation for further investigation into its potential as an immunomodulatory agent. However, to fully elucidate its mechanism of action and to advance its therapeutic development, several key areas require further exploration:
-
Direct Target Identification: It is imperative to identify the direct binding partner(s) of this compound within the NFAT signaling cascade. Techniques such as affinity chromatography coupled with mass spectrometry, as well as proteomics approaches like DARTS, are well-suited for this purpose.
-
Binding Affinity and Kinetics: Once a direct target is identified, quantitative binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) should be employed to determine the binding affinity (Kd) and kinetics of the this compound-target interaction.
-
Enzymatic Assays: If the direct target is an enzyme (e.g., calcineurin), in vitro enzyme inhibition assays should be performed to determine the IC50 and the mode of inhibition.
-
Cellular Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that this compound engages its target within a cellular context.
By systematically addressing these research questions, a comprehensive understanding of this compound's molecular targets and mechanism of action can be achieved, paving the way for its potential clinical application.
References
Gomisin E as an Inhibitor of NFAT Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a noteworthy inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound's inhibitory effects on NFAT signaling, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in immunology, pharmacology, and drug discovery.
Introduction to this compound and the NFAT Signaling Pathway
This compound is a bioactive compound found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known for their diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects.
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune system. In resting T cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell activation, a sustained increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of a wide array of genes, including those encoding cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for mounting an immune response. Due to its central role in immunity, the NFAT signaling pathway is a key target for immunosuppressive drugs.
Quantitative Data on the Inhibitory Activity of this compound
This compound has been demonstrated to inhibit NFAT-dependent transcription. The following table summarizes the available quantitative data on the inhibitory potency of this compound and related lignans.
| Compound | Assay | Target Cell Line | IC₅₀ (µM) | Reference |
| This compound | NFAT-luciferase reporter | Jurkat T cells | 4.73 ± 0.09 | [1] |
| Gomisin N | NFAT-luciferase reporter | Jurkat T cells | 1.33 ± 0.05 | [1] |
| Schisandrol A | NFAT-luciferase reporter | Jurkat T cells | 1.34 ± 0.05 | [1] |
| Schisandrin A | NFAT-luciferase reporter | Jurkat T cells | 7.23 ± 0.21 | [1] |
| Schisandrin C | NFAT-luciferase reporter | Jurkat T cells | 7.54 ± 0.22 | [1] |
Note: Data on the direct inhibition of cytokine production (e.g., IL-2, TNF-α) by this compound is not extensively available in the public domain. However, related lignans like Gomisin N have been shown to inhibit the production of inflammatory cytokines such as IL-6 and IL-8 in a dose-dependent manner.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
While the precise molecular target of this compound within the NFAT pathway has not been definitively elucidated, the available evidence strongly suggests that it interferes with the calcineurin-mediated dephosphorylation and subsequent nuclear translocation of NFAT. This mode of action is consistent with the observed inhibition of NFAT-dependent gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on NFAT transcription.
NFAT-Luciferase Reporter Assay in Jurkat T Cells
This assay is the primary method for quantifying the transcriptional activity of NFAT.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Jurkat-NFAT-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Cell Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to activate the NFAT pathway.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and can be used to determine if this compound is a direct inhibitor.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂, 1 µM Calmodulin)
-
This compound
-
Malachite Green Phosphate Detection Kit
-
96-well clear microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant calcineurin, and various concentrations of this compound. Include a no-enzyme control and a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate using the Malachite Green reagent according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition of calcineurin activity by this compound at each concentration.
Western Blot Analysis of NFAT Phosphorylation and Nuclear Translocation
This method is used to visualize the phosphorylation status and subcellular localization of NFAT.
Materials:
-
Jurkat T cells
-
PMA and Ionomycin
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies (anti-NFAT, anti-phospho-NFAT, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat Jurkat T cells with this compound for a specified time, followed by stimulation with PMA/Ionomycin.
-
Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of total and phosphorylated NFAT in the cytoplasmic and nuclear fractions. A decrease in nuclear NFAT and an increase in cytoplasmic phosphorylated NFAT upon this compound treatment would indicate inhibition of the pathway.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against NFAT-driven transcription, positioning it as a promising candidate for further investigation as an immunomodulatory agent. The provided protocols offer a robust framework for researchers to explore the effects of this compound and other natural products on the NFAT signaling pathway.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to definitively identify the direct molecular target(s) of this compound within the NFAT pathway.
-
In Vivo Efficacy: Evaluating the immunosuppressive and anti-inflammatory effects of this compound in animal models of autoimmune and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
Cytokine Profiling: Quantifying the dose-dependent effects of this compound on the production of a broader range of NFAT-regulated cytokines.
By addressing these key areas, the full therapeutic potential of this compound as an inhibitor of NFAT transcription can be elucidated, potentially leading to the development of novel therapies for a range of immune-related disorders.
References
Unveiling the Neuroprotective Promise of Gomisin E: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. The pathological hallmarks of these disorders often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline.[1] In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential neuroprotective properties. This technical guide provides an in-depth exploration of the current understanding of this compound's neuroprotective potential, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. While direct quantitative data for this compound is emerging, this paper will also draw upon data from closely related gomisins to illustrate the therapeutic promise of this class of compounds.
Core Neuroprotective Mechanisms of Gomisin Lignans
The neuroprotective effects of lignans from Schisandra chinensis are multifaceted, primarily revolving around their potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These compounds have been shown to effectively protect neuronal cells from damage and enhance cognitive performance in various experimental models.[2][3]
Attenuation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Gomisin lignans combat oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective genes.[1] Studies on related gomisins, such as Gomisin J and N, have demonstrated their ability to enhance the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4]
Modulation of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, is another critical factor in the progression of neurodegenerative pathologies. This compound and its analogs have demonstrated significant anti-inflammatory properties. A key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50) for the inhibition of Nuclear Factor of Activated T-cells (NFAT) transcription, a pathway involved in the inflammatory response.
| Compound | Target | IC50 (µM) |
| This compound | NFAT Transcription | 4.73 ± 0.09 |
| Gomisin N | NFAT Transcription | 1.33 ± 0.05 |
Table 1: Inhibitory Concentration of this compound and N on NFAT Transcription. Data sourced from[5].
Furthermore, gomisins can inhibit the activation of other pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, in microglia.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory damage to neurons.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Gomisin lignans have been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. This includes downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and upregulating the expression of anti-apoptotic proteins such as Bcl-2.[4][7] By altering the Bax/Bcl-2 ratio in favor of survival, gomisins can prevent the activation of the caspase cascade and subsequent neuronal death.[4]
Signaling Pathways Modulated by this compound and Related Lignans
The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Experimental Evidence and Methodologies
The neuroprotective effects of this compound and related lignans have been investigated in a variety of in vitro and in vivo models of neurodegeneration.
In Vitro Models of Neurotoxicity
1. Glutamate-Induced Excitotoxicity in HT22 Cells:
-
Principle: This model mimics excitotoxicity, a common mechanism of neuronal death in stroke and other neurodegenerative diseases, by exposing the hippocampal cell line HT22 to high concentrations of glutamate.
-
Protocol Outline:
-
Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
2. Amyloid-Beta (Aβ)-Induced Neurotoxicity in SH-SY5Y Cells:
-
Principle: This model recapitulates aspects of Alzheimer's disease pathology by exposing the human neuroblastoma cell line SH-SY5Y to aggregated amyloid-beta peptides.
-
Protocol Outline:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS. Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (e.g., 10 µM) for several days.
-
Aβ Preparation: Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are aggregated by incubation at 37°C for a specified time to form toxic oligomers.
-
Treatment: Differentiated SH-SY5Y cells are pre-treated with this compound before exposure to the aggregated Aβ.
-
Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Apoptotic markers such as caspase-3 activity and PARP cleavage are analyzed by Western blotting.
-
In Vivo Model of Ischemic Stroke
Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Principle: This surgical model induces focal cerebral ischemia, mimicking the effects of a stroke.
-
Protocol Outline:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure: An intraluminal filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
This compound Administration: this compound is administered intraperitoneally or intravenously at various doses before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.
-
Biochemical Analysis: Brain tissue from the ischemic penumbra is collected for Western blot analysis of proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3), inflammation (NF-κB, TNF-α), and oxidative stress (Nrf2, HO-1).
-
Quantitative Data on the Neuroprotective Effects of Related Gomisins
While specific quantitative data for this compound in various neuroprotective assays is still being actively researched, studies on closely related gomisins provide valuable insights into the potential efficacy of this compound family. The following table summarizes key findings from studies on Gomisin J and N.
| Gomisin | Model System | Parameter Measured | Result | Reference |
| Gomisin J | MCAO Rats | Infarct Volume | Dose-dependent reduction | [4] |
| Neurological Score | Dose-dependent improvement | [4] | ||
| Bax/Bcl-2 Ratio | Decreased (Pro-survival) | [4][7] | ||
| Cleaved Caspase-3 | Decreased | [4][7] | ||
| SOD, GPx Activity | Increased | [4] | ||
| Gomisin N | SH-SY5Y cells (H2O2 induced) | Nrf2, HO-1 expression | Significantly upregulated | [1] |
| MCAO Mice | Infarct Volume | Significantly reduced | [1] |
Table 2: Summary of Neuroprotective Effects of Gomisin J and N.
Conclusion and Future Directions
This compound, a lignan from Schisandra chinensis, holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing the mitigation of oxidative stress, neuroinflammation, and apoptosis, positions it as a compelling candidate for the development of novel therapeutics for neurodegenerative diseases. The activation of the Nrf2 pathway and inhibition of the NF-κB pathway appear to be central to its beneficial effects.
While preliminary data and studies on related gomisins are encouraging, further research is imperative to fully elucidate the neuroprotective potential of this compound. Future studies should focus on:
-
Generating specific quantitative data for this compound: Determining EC50 values for neuroprotection in various cell-based models and quantifying its impact on key biomarkers of oxidative stress and apoptosis.
-
In-depth mechanistic studies: Further exploring the downstream targets of this compound within the Nrf2 and NF-κB signaling pathways.
-
Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.
-
Preclinical efficacy in diverse animal models: Evaluating the therapeutic potential of this compound in a broader range of animal models that recapitulate different aspects of human neurodegenerative diseases.
A thorough understanding of these aspects will be crucial for translating the neuroprotective promise of this compound from the laboratory to clinical applications, offering a potential new avenue for the treatment of these devastating disorders.
References
- 1. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Enantioselective Total Synthesis of Gomisin E: A Detailed Guide
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has attracted significant attention from the scientific community due to its interesting biological activities. This document provides a detailed overview of a notable method for the total synthesis of (+)-Gomisin E, based on the work of Coleman and colleagues. The presented strategy offers a highly stereocontrolled approach to this complex natural product.
Synthetic Strategy Overview
The asymmetric total synthesis of (+)-Gomisin E is achieved through a convergent strategy that relies on several key transformations to establish the correct stereochemistry of the molecule. The core of the strategy involves the following key steps:
-
Asymmetric Crotylation: The synthesis commences with an asymmetric crotylation of a substituted benzaldehyde to introduce the first chiral center with high enantioselectivity.
-
Diastereoselective Hydroboration and Suzuki-Miyaura Coupling: A hydroboration-oxidation sequence followed by a Suzuki-Miyaura cross-coupling reaction is employed to construct a key biaryl intermediate.
-
Atropdiastereoselective Biaryl Cuprate Coupling: The crucial dibenzocyclooctadiene core is forged through an intramolecular oxidative coupling of a biaryl precursor, where the stereochemistry of an existing center directs the axial chirality of the biaryl system.
-
Lactone Formation and Final Modifications: The synthesis is completed by the formation of the lactone ring and subsequent deprotection steps.
This approach provides a robust and stereocontrolled route to (+)-Gomisin E and other related lignans.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key steps in the synthesis of (+)-Gomisin E, along with a summary of the quantitative data in a tabular format.
Key Synthetic Steps and Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | d.r. / e.r. |
| 1 | Asymmetric Crotylation | 3,4,5-Trimethoxybenzaldehyde | Homoallylic alcohol | (Z)-Crotyl-B(Ipc)₂, BF₃·OEt₂, THF, -78 °C | 85 | >98:2 e.r. |
| 2 | Silylation | Homoallylic alcohol | TBS-protected alcohol | TBSCl, Imidazole, CH₂Cl₂ | 98 | - |
| 3 | Hydroboration/Oxidation | TBS-protected alkene | Primary alcohol | 9-BBN, THF; then H₂O₂, NaOH | 89 | >20:1 d.r. |
| 4 | Suzuki-Miyaura Coupling | Primary alcohol | Biaryl compound | Aryl bromide, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 92 | - |
| 5 | Iodination | Biaryl compound | Iodinated biaryl | I₂, PhI(OAc)₂, CH₂Cl₂ | 88 | - |
| 6 | Intramolecular Biaryl Coupling | Iodinated biaryl | Dibenzocyclooctadiene | t-BuLi, CuCN·2LiCl, THF, -78 °C; then O₂ | 65 | >20:1 d.r. |
| 7 | Lactonization | Dibenzocyclooctadiene | Gomisin O | Jones' Reagent | 75 | - |
| 8 | Epimerization | Gomisin O | (+)-Gomisin E | NaOMe, MeOH | 95 (of mixture) | 1:1 mixture with Gomisin O |
d.r. = diastereomeric ratio; e.r. = enantiomeric ratio.
Detailed Experimental Protocols
Step 1: Asymmetric Crotylation
To a solution of (Z)-crotyl-B(Ipc)₂ (1.2 equiv) in THF at -78 °C is added BF₃·OEt₂ (1.2 equiv). After stirring for 15 minutes, a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of methanol, followed by aqueous NaOH and 30% H₂O₂. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.
Step 6: Intramolecular Atropdiastereoselective Biaryl Cuprate Coupling
To a solution of the iodinated biaryl precursor (1.0 equiv) in THF at -78 °C is added t-BuLi (2.2 equiv) dropwise. After stirring for 30 minutes, a solution of CuCN·2LiCl (1.1 equiv) in THF is added. The resulting mixture is stirred for 1 hour at -78 °C. Dry oxygen is then bubbled through the solution for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by chromatography to yield the dibenzocyclooctadiene core.
Step 8: Epimerization of Gomisin O to (+)-Gomisin E
A solution of Gomisin O (1.0 equiv) in methanol is treated with a catalytic amount of sodium methoxide (0.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The resulting mixture of Gomisin O and (+)-Gomisin E is separated by preparative HPLC to afford pure (+)-Gomisin E.
Visualizing the Synthesis
To better understand the flow and logic of the synthetic pathway, the following diagrams have been generated.
Caption: Overall synthetic workflow for the total synthesis of (+)-Gomisin E.
Caption: Key steps in the atropdiastereoselective biaryl cuprate coupling reaction.
Application Note: Quantitative Analysis of Gomisin E using HPLC-UV
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative determination of Gomisin E in various samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound is a dibenzocyclooctadiene lignan, a class of natural polyphenols found in plants such as Schisandra chinensis. Lignans are known for a wide range of pharmacological activities, and accurate quantification is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable, precise, and accessible method for this purpose. This application note details a validated HPLC-UV method for the quantitative analysis of this compound.
Principle of the Method
The method employs Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. When a sample extract is injected, compounds are separated based on their hydrophobicity. This compound, being a fairly lipophilic compound, interacts with the C18 stationary phase.[1] By using a polar mobile phase, such as an acetonitrile-water mixture, compounds are eluted from the column at different rates. The retention time is characteristic of the analyte under specific conditions. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is directly proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from known concentrations of a this compound standard.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Purity > 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or ultrapure)
-
0.45 µm or 0.22 µm Syringe Filters (PTFE or Nylon)[2]
Instrumentation
A standard HPLC system equipped with the following is required:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler/Manual Injector
-
Thermostatted Column Compartment
-
UV/Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following parameters have been optimized for the separation and quantification of lignans.[3][4]
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (55:45, v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution can be stored at 4 °C for short-term use.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., fruits of Schisandra chinensis) into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.[1]
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection & Dilution: Carefully collect the supernatant. If necessary, dilute the supernatant with the mobile phase to ensure the final concentration of this compound falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.[2] This step is critical to remove particulates that could block the HPLC column.
Caption: Experimental workflow for this compound extraction and analysis.
Method Validation Summary
The described HPLC method should be validated according to standard guidelines to ensure its suitability for quantitative analysis. Key validation parameters and their typical acceptance criteria are summarized below.[5][6][7]
| Validation Parameter | Specification / Typical Result | Description |
| Specificity | No interfering peaks at the retention time of this compound. | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity (R²) | R² ≥ 0.999 | The method's ability to elicit results that are directly proportional to the concentration of the analyte. |
| Range | 1 - 100 µg/mL | The concentration interval over which the method is precise, accurate, and linear. |
| LOD | ~0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| LOQ | ~0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision. |
| Precision (RSD%) | Intra-day: < 2% Inter-day: < 5% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same sample. |
| Accuracy (% Recovery) | 95% - 105% | The closeness of the test results obtained by the method to the true value. Assessed via spike/recovery tests. |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions (10 µL each) into the HPLC system. Record the peak area for this compound at each concentration. Plot a graph of peak area (y-axis) versus concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 indicates good linearity.[3]
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Calculation: Determine the peak area corresponding to this compound in the sample chromatogram. Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve:
Concentration (µg/mL) = (Peak Area - c) / m
Where: 'Peak Area' is the area of the this compound peak in the sample, 'm' is the slope, and 'c' is the y-intercept of the calibration curve.
-
Final Content: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final content of this compound in the original sample (e.g., in mg/g of plant material).
Caption: Logical relationship of components in the HPLC-UV analysis.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. An optimized and validated RP-HPLC/UV detection method for simultaneous determination of all-trans-retinol (vitamin A) and alpha-tocopherol (vitamin E) in human serum: comparison of different particulate reversed-phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Gomisin E in Human Plasma
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gomisin E in human plasma. This compound, a bioactive lignan found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This method employs a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and clinical research.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known to possess a wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with several Gomisin compounds shown to modulate key signaling pathways such as the PI3K-Akt, MAPK/ERK, and JAK2-STAT pathways. For instance, Gomisin A has been linked to the inhibition of the PI3K-Akt signaling pathway in non-small cell lung cancer models, while Gomisin C has been shown to suppress the JAK2-STAT signaling pathway in adipocytes. Network pharmacology analyses suggest that this compound and related lignans may have therapeutic potential in complex diseases like Alzheimer's disease by interacting with multiple targets.
Given the growing interest in the pharmacological properties of this compound, a reliable and sensitive analytical method for its quantification in biological matrices is essential for preclinical and clinical development. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, offering a valuable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Nifedipine (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC-MS/MS Method Parameters
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Gradient elution (specifics to be optimized based on system and column) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Collision Gas | Argon |
| Source Temperature | To be optimized (e.g., 500 °C) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Nifedipine (IS) | To be determined | To be determined | To be optimized |
Note: Specific MRM transitions and collision energies for this compound require experimental determination. As a starting point, researchers can infuse a standard solution of this compound and perform a product ion scan to identify characteristic fragment ions.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standards at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of the IS in methanol at a concentration appropriate for spiking into plasma samples.
Sample Preparation: Protein Precipitation
This protocol outlines the steps for extracting this compound from plasma samples.
Caption: Protein precipitation workflow for this compound extraction from plasma.
-
Thaw Plasma: Thaw frozen plasma samples to room temperature.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the IS working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Method Validation
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity:
The calibration curve for this compound was linear over the concentration range of 0.5 to 200 ng/mL in human plasma.[1] The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy:
While specific data for this compound is limited, a study on the simultaneous quantification of eight Schisandra lignans, including this compound, reported inter- and intra-day coefficients of variations (CVs) for precision ranging from 3.44% to 11.66%.[1] The inter- and intra-day accuracies for these lignans ranged from 93.89% to 106.13%.[1]
Recovery:
Extraction recovery for lignans using protein precipitation or liquid-liquid extraction is generally good. For example, the extraction recovery of a similar lignan, Gomisin D, from rat plasma using acetonitrile precipitation was reported to be in the range of 79.2-86.3%.
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linearity Range (ng/mL) | r² |
| This compound | Human Plasma | 0.5 - 200 | >0.99 |
Table 2: Precision and Accuracy (Representative Data for Schisandra Lignans) [1]
| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Schisandra Lignans | Low QC | 3.44 - 10.38 | 6.70 - 11.66 | 93.89 - 106.13 | 95.70 - 104.59 |
| Mid QC | 3.44 - 10.38 | 6.70 - 11.66 | 93.89 - 106.13 | 95.70 - 104.59 | |
| High QC | 3.44 - 10.38 | 6.70 - 11.66 | 93.89 - 106.13 | 95.70 - 104.59 |
Signaling Pathway Context
The therapeutic potential of this compound and related lignans is attributed to their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.
References
Application Notes and Protocols: Preparing Gomisin E Stock Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has garnered significant interest in biomedical research for its various biological activities, including its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[1] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell culture-based assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.56 g/mol | [1][2] |
| Appearance | Solid | |
| CAS Number | 72960-21-5 | [1] |
| Common Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to avoid condensation of moisture.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (514.56 g/mol ), add 194.3 µL of DMSO to the tube containing 1 mg of this compound to achieve a final concentration of 10 mM.[1]
-
Calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 514.56 g/mol )) * 1,000,000 µL/L = 194.3 µL
-
-
-
Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Stock Solution Preparation Table for Different Molarities
The following table provides the required volume of solvent to add for preparing 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, and 10 mg of this compound.
| Mass of this compound | Volume for 1 mM Stock | Volume for 5 mM Stock | Volume for 10 mM Stock |
| 1 mg | 1.9434 mL | 388.7 µL | 194.3 µL |
| 5 mg | 9.717 mL | 1.9434 mL | 971.7 µL |
| 10 mg | 19.4341 mL | 3.8868 mL | 1.9434 mL |
Table adapted from GlpBio.[1]
Signaling Pathways and Experimental Workflows
This compound and the NFAT Signaling Pathway
This compound has been identified as an inhibitor of NFAT (Nuclear Factor of Activated T-cells) transcription, with an IC50 of 4.73 μM.[1] The NFAT signaling pathway is a crucial regulator of the immune response. The following diagram illustrates the canonical Calcineurin-NFAT signaling cascade, which is inhibited by this compound.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions for use in cell culture experiments.
References
Application Notes and Protocols for In Vivo Administration of Gomisin E in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While in vivo studies on this compound are limited, extensive research on analogous Gomisins, such as Gomisin A, G, M2, and N, provides a strong foundation for developing experimental protocols for mouse models. These notes offer a detailed, extrapolated protocol for the in vivo administration of this compound, based on established methodologies for closely related compounds.
Data Presentation: Quantitative In Vivo Data for Gomisin Analogues
The following tables summarize quantitative data from in vivo studies on various Gomisin analogues in mouse models. This information can serve as a guide for determining appropriate dosage and administration routes for this compound.
Table 1: In Vivo Efficacy of Gomisin Analogues in Mouse Models
| Gomisin Analogue | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Gomisin A | Ovarian Cancer Xenograft | 10 mg/kg | Intraperitoneal | 14 days | Enhanced the antitumor effect of paclitaxel. |
| Gomisin A | Diabetic Skin Wound | Not specified | Oral or Topical | Daily until wound healing | Accelerated skin wound healing and increased insulin sensitivity[1]. |
| Gomisin G | Disuse Muscle Atrophy | 1 mg/kg/day | Oral | 2 weeks | Increased muscle cross-sectional area and strength[2]. |
| Gomisin M2 | Atopic Dermatitis | Not specified | Oral | Not specified | Ameliorated atopic dermatitis-like skin lesions. |
| Gomisin N | Alzheimer's Disease | Not specified | Not specified | 8 weeks | Improved learning and memory, reduced Aβ plaque area[3]. |
| Total Lignans of S. chinensis | Alzheimer's Disease | 50 and 200 mg/kg | Intragastric | Not specified | Ameliorated neurodegeneration and improved cognitive function[4][5]. |
Table 2: Summary of Administration Protocols for Gomisin Analogues
| Gomisin Analogue | Vehicle | Route of Administration | Frequency | Volume |
| Gomisin A | Saline | Intraperitoneal | Every 2 days | 200 µl |
| Gomisin G | Not specified | Oral | Daily | Not specified |
| Total Lignans of S. chinensis | Not specified | Intragastric Infusion | Not specified | Not specified |
Experimental Protocols
The following are detailed experimental protocols extrapolated for this compound, based on methodologies used for other Gomisin analogues.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (pure compound)
-
Vehicle (e.g., Saline, PBS, 0.5% Carboxymethylcellulose [CMC])
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Dissolve or suspend this compound in the chosen vehicle. For intraperitoneal injection, sterile saline or PBS are common choices. For oral gavage, a suspension in 0.5% CMC may be suitable.
-
Vortex the solution/suspension thoroughly to ensure homogeneity. If this compound has poor solubility, brief sonication may be used to aid dissolution.
-
Prepare fresh on the day of administration to ensure stability.
In Vivo Administration of this compound in a Xenograft Mouse Model of Cancer
This protocol is based on a study using Gomisin A in an ovarian cancer model.
Animal Model:
-
Female BALB/c nude mice (4-6 weeks old)
Experimental Workflow:
Caption: Experimental workflow for in vivo xenograft studies.
Detailed Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10^6 cancer cells (e.g., A2780 ovarian cancer cells) in 100 µl of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound, Positive control).
-
Administration: Administer this compound via intraperitoneal injection (e.g., 10 mg/kg in 200 µl saline) every other day for 14 days.
-
Monitoring: Record tumor volume and body weight daily.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and record their weight.
-
Analysis: Process tumors for histological (e.g., H&E staining) and molecular (e.g., Western blot) analysis.
Western Blot Analysis of Signaling Pathways
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, Nrf2) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by Gomisin Analogues
The following diagrams illustrate signaling pathways reported to be modulated by various Gomisin analogues. These pathways are potential targets for this compound.
Caption: Gomisin A inhibits the PI3K/Akt signaling pathway.
Caption: Gomisin N activates the Nrf2 antioxidant pathway.
References
- 1. Efficacy and mechanism of Schisandra chinensis active component Gomisin A on diabetic skin wound healing: network pharmacology and in vivo experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Gomisin E in a Luciferase Reporter Assay for NFAT Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in immune responses, as well as in the development of the cardiac, skeletal muscle, and nervous systems.[1] The activation of NFAT is tightly regulated by the calcium-calmodulin-calcineurin signaling pathway. Upon an increase in intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1] Once in the nucleus, NFAT binds to specific DNA response elements in the promoter regions of target genes, such as interleukin-2 (IL-2), driving their transcription.[1] Dysregulation of the NFAT signaling pathway is implicated in various diseases, including autoimmune disorders, cardiac hypertrophy, and cancer, making it an attractive target for therapeutic intervention.
Gomisin E is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant used in traditional medicine. Several lignans from Schisandra chinensis have been investigated for their pharmacological activities, including anti-inflammatory and immunomodulatory effects. Notably, this compound has been identified as an inhibitor of NFAT transcription, with a reported IC50 value of 4.73 ± 0.09 µM.[2] This makes this compound a compound of interest for researchers studying NFAT-mediated signaling and for those in drug discovery seeking to modulate this pathway.
This application note provides a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to quantify its inhibitory effect on NFAT activity in a cell-based model.
Principle of the Assay
The NFAT luciferase reporter assay is a widely used method to study the activity of the NFAT signaling pathway.[3] The principle of this assay involves the use of a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NFAT binding sites. When NFAT is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the transcriptional activity of NFAT.
To control for variations in transfection efficiency and cell viability, a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter is co-transfected.[2][4] The firefly luciferase activity is then normalized to the Renilla luciferase activity to obtain a relative measure of NFAT activation.
Data Presentation
The following tables represent hypothetical data demonstrating the inhibitory effect of this compound on NFAT activity.
Table 1: Raw Luminescence Data
| Treatment Group | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |
| Untreated Control | 150,000 | 20,000 |
| PMA/Ionomycin | 1,200,000 | 21,000 |
| This compound (1 µM) + PMA/Ionomycin | 950,000 | 20,500 |
| This compound (5 µM) + PMA/Ionomycin | 600,000 | 20,800 |
| This compound (10 µM) + PMA/Ionomycin | 350,000 | 21,200 |
| Cyclosporin A (Positive Control) | 200,000 | 20,700 |
RLU: Relative Light Units
Table 2: Normalized NFAT Activity and Inhibition
| Treatment Group | Normalized NFAT Activity (Firefly/Renilla) | % Inhibition |
| Untreated Control | 7.5 | N/A |
| PMA/Ionomycin | 57.1 | 0% |
| This compound (1 µM) + PMA/Ionomycin | 46.3 | 18.9% |
| This compound (5 µM) + PMA/Ionomycin | 28.8 | 49.6% |
| This compound (10 µM) + PMA/Ionomycin | 16.5 | 71.1% |
| Cyclosporin A (Positive Control) | 9.7 | 83.0% |
Experimental Protocols
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
pNFAT-Luc reporter plasmid (containing NFAT response elements driving firefly luciferase)
-
pRL-TK plasmid (containing a constitutive promoter driving Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Ionomycin (stock solution in DMSO)
-
Cyclosporin A (positive control, stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Seeding
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
Transfection
-
For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 100 ng of pNFAT-Luc and 10 ng of pRL-TK plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to each well.
-
Incubate the cells for 24 hours at 37°C.
Compound Treatment and Cell Stimulation
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare solutions of PMA/Ionomycin (final concentration 50 ng/mL PMA and 1 µM Ionomycin) and Cyclosporin A (final concentration 1 µM).
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound solutions to the respective wells. For the stimulated control, add the PMA/Ionomycin solution. For the untreated control, add fresh complete growth medium.
-
Incubate the plate for 6-8 hours at 37°C.
Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of the Luciferase Assay Reagent II (firefly luciferase substrate) to each well.
-
Measure the firefly luminescence using a luminometer.
-
Add 100 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to each well.
-
Measure the Renilla luminescence using a luminometer.
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.[2]
-
Determine the fold induction of NFAT activity by dividing the normalized luciferase activity of the stimulated samples by the normalized activity of the untreated control.
-
Calculate the percentage of inhibition for the this compound-treated samples using the following formula: % Inhibition = [1 - (Fold Induction of this compound sample / Fold Induction of PMA/Ionomycin control)] x 100
Visualizations
Caption: NFAT Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for the Investigation of Gomisin E in Neuroinflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Gomisin E, a lignan isolated from Schisandra chinensis, belongs to a class of compounds that have demonstrated significant anti-inflammatory properties. While direct studies on this compound in neuroinflammatory pathways are limited, extensive research on related gomisins, such as Gomisin A, G, J, and N, provides a strong rationale for investigating this compound as a potential therapeutic agent. These compounds have been shown to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), in microglia and astrocytes, the primary immune cells of the central nervous system. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's efficacy and mechanism of action in cellular models of neuroinflammation.
Introduction to this compound and Neuroinflammation
Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[1][2] Chronic activation of these pathways can lead to neuronal damage and contribute to the progression of diseases like Alzheimer's and Parkinson's.
Key Signaling Pathways in Neuroinflammation
The NF-κB and MAPK pathways are central to the inflammatory response in microglial cells. Understanding these pathways is crucial for designing experiments to evaluate the mechanism of action of this compound.
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[3] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][7]
-
MAPK Signaling Pathway: The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by upstream signaling molecules in response to inflammatory stimuli and, in turn, phosphorylate various transcription factors that regulate the expression of inflammatory mediators.[5]
Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Figure 2: Proposed inhibitory effect of this compound on the MAPK signaling pathway.
Experimental Protocols
The following protocols provide a framework for assessing the anti-neuroinflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV-2 (murine microglia)
-
RAW 264.7 (murine macrophages) - often used as a model for microglia.[5]
-
Primary microglia and astrocytes (for more physiologically relevant data).
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM).
-
Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control group.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).
-
Figure 3: General experimental workflow for in vitro studies.
Cell Viability Assay
It is essential to determine the non-toxic concentration range of this compound.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay
-
Method: Griess Reagent Assay.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis
To investigate the effect of this compound on signaling pathways.
-
Procedure:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-p65, p65, p-IκBα, IκBα
-
p-p38, p38, p-ERK, ERK, p-JNK, JNK
-
iNOS, COX-2
-
β-actin or GAPDH (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR)
To measure the mRNA expression of pro-inflammatory genes.
-
Procedure:
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine relative gene expression.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are examples based on data from studies on other gomisins and can be used as templates for presenting results for this compound.
Table 1: Effect of Gomisins on NO Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | NO Production (% of LPS control) | IC₅₀ (µM) | Reference |
| Gomisin J | 10 | ~60% | ~15 | |
| 20 | ~40% | |||
| Gomisin N | 10 | ~55% | ~12 | |
| 20 | ~35% | |||
| Schisandrin C | 10 | ~70% | >20 | |
| 20 | ~50% | |||
| This compound | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of Gomisins on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Compound (Concentration) | TNF-α (% of LPS control) | IL-1β (% of LPS control) | IL-6 (% of LPS control) | Reference |
| Gomisin A (20 µM) | ~50% | ~45% | ~40% | [3] |
| Gomisin G (40 µM) | ~30% | ~40% | ~35% | [4] |
| Gomisin J (40 µM) | ~25% | ~30% | ~30% | [4] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive guide for the initial investigation of this compound as a potential anti-neuroinflammatory agent. Based on the established activities of related gomisins, it is hypothesized that this compound will inhibit the production of pro-inflammatory mediators in microglia and astrocytes by targeting the NF-κB and MAPK signaling pathways. Successful demonstration of these effects in vitro would warrant further investigation in in vivo models of neuroinflammation and neurodegenerative diseases. Future studies could also explore the specific molecular targets of this compound within these pathways and its potential to cross the blood-brain barrier.
References
- 1. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sentosacy.com [sentosacy.com]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Gomisin E: A Potent Research Tool for Interrogating the AMPK Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a lignan isolated from Schisandra chinensis, is emerging as a valuable pharmacological tool for the investigation of cellular energy metabolism. While research has extensively focused on the related compound Gomisin N, the structural similarities suggest that this compound may also exert significant effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. These application notes provide a comprehensive guide for utilizing this compound to study AMPK signaling, with the acknowledgment that where specific data for this compound is currently unavailable, information from studies on the closely related and well-characterized Gomisin N is used as a predictive reference.
Mechanism of Action
This compound is hypothesized to activate AMPK by increasing the cellular AMP:ATP ratio, a classic mechanism for AMPK activation. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in lipogenesis and an increase in fatty acid oxidation. The specificity of this compound's effect on the AMPK pathway can be verified by using the AMPK inhibitor, Compound C, which is expected to reverse the effects of this compound on downstream signaling and cellular processes.
Quantitative Data Summary
While specific quantitative data for this compound's effect on AMPK activation is still under investigation, the following table summarizes the effective concentrations of the closely related Gomisin N, which can serve as a starting point for experimental design with this compound.
| Compound | Cell Line | Parameter | Value | Reference |
| Gomisin N | 3T3-L1 adipocytes | Effective Concentration for p-AMPK increase | 6.25, 12.5, 25 µM | [1] |
| Gomisin N | HepG2 cells | Effective Concentration for p-AMPK increase | Not specified | [2][3] |
| Gomisin N | C2C12 myotubes | Effective Concentration for p-AMPK/ACC increase | Not specified | [4] |
| Compound C (AMPK inhibitor) | 3T3-L1 adipocytes | Concentration for AMPK inhibition | 10 µM | [1] |
| Compound C (AMPK inhibitor) | HepG2 cells | Concentration for AMPK inhibition | Not specified | [2][3] |
| AICAR (AMPK activator) | 3T3-L1 adipocytes | Concentration for AMPK activation | 10 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed AMPK signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-mediated AMPK activation.
Caption: General experimental workflow for studying this compound's effect on AMPK signaling.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1, C2C12)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Compound C (optional, for inhibition studies)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare fresh media containing the desired concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
For inhibitor studies, pre-treat cells with Compound C (e.g., 10 µM) for 1 hour before adding this compound.
-
Remove the old media from the cells and replace it with the treatment media.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the detection of phosphorylated and total AMPK and ACC to assess the activation of the signaling pathway.[5]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total AMPK and total ACC).
-
In Vitro AMPK Kinase Assay
This protocol provides a method to directly measure the effect of this compound on the enzymatic activity of purified AMPK.[6][7][8][9]
Materials:
-
Recombinant human AMPK (A1/B1/G1 or A2/B1/G1)
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SAMS peptide, and recombinant AMPK enzyme.
-
Add varying concentrations of this compound or a vehicle control to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and reflects the AMPK activity.
-
Calculate the EC50 value of this compound for AMPK activation by plotting the kinase activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound holds promise as a research tool for elucidating the role of AMPK signaling in various physiological and pathological processes. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the effects of this compound. It is important to reiterate that in the absence of specific data for this compound, the provided information on Gomisin N serves as a valuable starting point, and researchers should carefully optimize experimental conditions for this compound. Further investigation into the specific molecular interactions and quantitative effects of this compound on the AMPK pathway will be crucial for fully realizing its potential in metabolic research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. promega.de [promega.de]
- 7. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Gomisin E in Animal Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Gomisin E, a bioactive lignan compound, in established murine models of acute and chronic liver injury. The protocols detailed below are intended to guide researchers in designing and executing robust experiments to assess the hepatoprotective potential of this compound.
Introduction
This compound, derived from Schisandra chinensis, belongs to a class of dibenzocyclooctadiene lignans that have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical evaluation of this compound in relevant animal models is a critical step in its development as a potential therapeutic agent for liver diseases. This document outlines detailed protocols for inducing liver injury in rodents and for evaluating the efficacy of this compound.
Animal Models of Liver Injury
The choice of animal model is crucial for investigating specific aspects of liver pathology. We recommend two well-established models: the carbon tetrachloride (CCl4)-induced model for toxic liver injury and fibrosis, and the lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced model for inflammation-driven liver damage.[3][4]
Carbon Tetrachloride (CCl4)-Induced Liver Injury
CCl4 is a potent hepatotoxin that induces oxidative stress and hepatocellular necrosis, leading to acute liver injury and, with repeated administration, fibrosis and cirrhosis.[5][6] This model is highly relevant for studying drug-induced liver injury and the mechanisms of hepatic fibrosis.
Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Liver Injury
The combination of LPS and D-GalN induces a fulminant hepatic failure characterized by a massive inflammatory response and apoptosis of hepatocytes.[4][7] This model is particularly useful for investigating the anti-inflammatory and anti-apoptotic properties of test compounds.
Experimental Design and Workflow
A well-structured experimental design is essential for obtaining reliable and reproducible data. The following workflow is recommended for testing the efficacy of this compound.
Data Presentation: Quantitative Endpoints
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Key Quantitative Endpoints for Efficacy Evaluation
| Parameter | Assay | Acute CCl4 Model | Chronic CCl4 Model | LPS/D-GalN Model | Expected Effect of this compound |
| Liver Function | Serum ALT, AST, ALP, Bilirubin | ✓ | ✓ | ✓ | Decrease |
| Oxidative Stress | Hepatic MDA, SOD, GSH, CAT | ✓ | ✓ | ✓ | Decrease MDA, Increase SOD, GSH, CAT |
| Inflammation | Serum/Hepatic TNF-α, IL-6, IL-1β | ✓ | ✓ | ✓ | Decrease |
| Fibrosis | Hepatic Hydroxyproline Content | ✓ | Decrease | ||
| Apoptosis | Caspase-3, -8, -9 Activity | ✓ | ✓ | Decrease | |
| Gene Expression | qRT-PCR for inflammatory, fibrotic, and antioxidant genes | ✓ | ✓ | ✓ | Modulation |
| Protein Expression | Western Blot for key signaling proteins | ✓ | ✓ | ✓ | Modulation |
Experimental Protocols
Protocol for CCl4-Induced Acute Liver Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: CCl4 control.
-
Group 3: this compound (low dose) + CCl4.
-
Group 4: this compound (high dose) + CCl4.
-
Group 5: Silymarin (positive control) + CCl4.
-
-
Procedure:
-
Administer this compound or vehicle orally for 7 consecutive days.
-
On day 7, 2 hours after the last dose of this compound, administer a single intraperitoneal (i.p.) injection of CCl4 (10% in corn oil, 1 mL/kg body weight).[3][5]
-
24 hours after CCl4 injection, collect blood via cardiac puncture and euthanize the animals.
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses.
-
Protocol for LPS/D-GalN-Induced Acute Liver Injury
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Groups: Similar to the CCl4 model.
-
Procedure:
-
Administer this compound or vehicle orally for 7 consecutive days.
-
On day 7, 2 hours after the last dose of this compound, administer an i.p. injection of D-GalN (700 mg/kg) and LPS (10 µg/kg) dissolved in sterile saline.[7][8]
-
6-8 hours after LPS/D-GalN injection, collect blood and liver tissue as described above.
-
Histopathological and Molecular Analyses
Histopathology
-
Fix liver tissues in 10% formalin, embed in paraffin, and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E) to assess hepatocellular necrosis, inflammation, and steatosis.
-
For the chronic CCl4 model, use Masson's trichrome or Sirius Red staining to visualize collagen deposition and assess fibrosis.
Biochemical Assays
-
Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using commercial kits.
-
Determine hepatic levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) to assess oxidative stress.
Molecular Analyses
-
qRT-PCR: Quantify the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), fibrotic markers (α-SMA, Collagen-I), and antioxidant enzymes (Nrf2, HO-1).
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB, MAPK, and PI3K/Akt pathways.[9][10]
Signaling Pathways Potentially Modulated by this compound
This compound is hypothesized to exert its hepatoprotective effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and cell death.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[11][12] this compound may activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, thereby mitigating oxidative stress.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines.[13] this compound has been shown to inhibit NF-κB activation, which can reduce the production of TNF-α, IL-6, and other inflammatory mediators.[1][14][15]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are involved in stress responses and can promote apoptosis.[10] this compound may exert its anti-apoptotic effects by inhibiting the phosphorylation of p38 and JNK.[16]
PI3K/Akt and Autophagy/Apoptosis Crosstalk
The PI3K/Akt pathway is a critical regulator of cell survival.[9] The interplay between apoptosis and autophagy is also crucial in determining the fate of hepatocytes during injury.[17] this compound may promote cell survival by modulating the PI3K/Akt pathway and influencing the balance between autophagy and apoptosis.[18][19][20]
Conclusion
These application notes and protocols provide a detailed guide for the preclinical evaluation of this compound in animal models of liver injury. By following these standardized procedures and analyzing the proposed endpoints, researchers can obtain comprehensive data on the hepatoprotective efficacy and underlying mechanisms of this compound, thereby facilitating its potential translation into clinical applications for the treatment of liver diseases.
References
- 1. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of gomisin A on immunologic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Context-Dependent Role of NF-κB Signaling in Primary Liver Cancer—from Tumor Development to Therapeutic Implications [mdpi.com]
- 14. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of gomisin A isolated from Schisandra chinensis against CCl(4)-induced hepatic and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagy and apoptosis in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 19. Autophagy and Apoptosis in Hepatocellular Carcinoma Induced by EF25-(GSH)2: A Novel Curcumin Analog | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Application of Gomisin E in Studying Mitochondrial Biogenesis: Information Not Available in Current Scientific Literature
Despite a comprehensive search of scientific databases and literature, there is currently no available information on the application of Gomisin E in the study of mitochondrial biogenesis.
The search results yielded information on other related compounds, such as Gomisin A and Gomisin G, which have been studied for their roles in mitochondrial biogenesis. For instance, studies have shown that Gomisin A can promote mitochondrial biogenesis factors[1], and Gomisin G enhances mitochondrial biogenesis and function in muscle cells[2][3]. Research on Gomisin N has indicated its ability to activate AMPK, a key regulator of mitochondrial biogenesis[4][5].
However, no studies were found that specifically investigate or describe a role for this compound in any aspect of mitochondrial function or biogenesis. The available literature on this compound is limited and focuses on other biological activities, such as its metabolic pathways in animal models of Alzheimer's disease[6].
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for the application of this compound in studying mitochondrial biogenesis, as this information does not appear to exist in the current body of scientific research.
Researchers, scientists, and drug development professionals interested in the effects of gomisin compounds on mitochondrial biogenesis are encouraged to consult the existing literature on other gomisin analogues, such as Gomisin A and Gomisin G, for which experimental data and protocols are available. Future research may elucidate a potential role for this compound in this area, but at present, it remains an uninvestigated compound in the context of mitochondrial biology.
References
- 1. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin N inhibits adipogenesis and prevents high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gomisin E Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Gomisin E for in vivo studies. This compound, a lignan with promising pharmacological activities, exhibits poor water solubility, which presents a significant challenge for its development as a therapeutic agent. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate the successful formulation of this compound for preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when formulating this compound for in vivo experiments.
Q1: What are the initial steps to dissolve this compound for an in vivo study?
A1: Start with a co-solvent system. A common approach for poorly soluble compounds like this compound is to first dissolve it in a small amount of a biocompatible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute the solution with other vehicles like Polyethylene Glycol 300 (PEG300), Tween 80, and saline or corn oil. It is crucial to add the components sequentially and ensure complete dissolution at each step to avoid precipitation.[1][2] Gentle heating (e.g., to 37°C) and sonication can aid dissolution.[3]
Q2: My this compound precipitates out of solution when I add the aqueous component. What can I do?
A2: Precipitation upon addition of an aqueous phase is a common problem. Here are a few troubleshooting steps:
-
Optimize the co-solvent ratio: The ratio of the organic solvent to the aqueous phase is critical. Try decreasing the final concentration of water or saline in your formulation.
-
Increase the concentration of surfactants/emulsifiers: Surfactants like Tween 80 or Cremophor EL help to stabilize the formulation and prevent precipitation by forming micelles or emulsions.[2]
-
Use a different co-solvent system: If a DMSO-based system is problematic, consider alternatives. Ethanol can be used, but like DMSO, its concentration should be minimized due to potential toxicity.[4][5]
-
Consider advanced formulations: If simple co-solvent systems fail, more advanced techniques like nanosuspensions, cyclodextrin complexation, solid dispersions, or liposomes may be necessary to achieve the desired concentration and stability.[3]
Q3: I am concerned about the toxicity of the solvents in my vehicle. What are the recommendations?
A3: Solvent toxicity is a valid concern in in vivo studies. For animal welfare and to avoid confounding experimental results, it is recommended to keep the concentration of organic solvents as low as possible. For instance, some sources suggest keeping the DMSO concentration below 2% in the final formulation for optimal animal tolerability.[1] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: I am observing phase separation in my DMSO and corn oil-based vehicle. How can I create a stable formulation?
A4: Mixing DMSO directly with corn oil can lead to phase separation. To create a homogenous mixture, the addition of a surfactant and a co-solvent is recommended. Tween 80 acts as a nonionic surfactant, with its hydrophobic tail interacting with the corn oil and its hydrophilic head interacting with the DMSO, forming a stable emulsion. PEG300 acts as a co-solvent and solubilizer, enhancing the solubility of both corn oil and DMSO in the mixture and further stabilizing the emulsion.[2]
Q5: What are the advanced formulation options if co-solvents are not sufficient?
A5: For challenging compounds like this compound, several advanced formulation strategies can significantly enhance solubility and bioavailability:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by polymers and/or surfactants. The small particle size increases the surface area, leading to enhanced dissolution rate and solubility.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[7][8]
-
Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This can be achieved by methods like solvent evaporation or hot-melt extrusion.[9][10]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and altering their pharmacokinetic profile.[6][11][12]
Quantitative Data on In Vivo Formulations
| Compound | Vehicle Composition | Achieved Concentration | Route of Administration | Reference |
| This compound (suggested) | % DMSO + % PEG300 + % Tween 80 + % ddH₂O or Corn oil | Not specified | Not specified | [3] |
| GSK805 (example) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | Intratracheal | [1] |
| Auranofin (example) | 50% DMSO + 40% PEG300 + 10% Ethanol | Not specified | Oral Gavage | [5] |
| MSAB (example) | 10% DMSO + 90% Corn oil (with PEG300 and Tween 80 to prevent phase separation) | ~1 mg/mL | Intraperitoneal | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to improve this compound solubility. Note that these are general protocols and may require optimization for this compound.
Protocol 1: Preparation of this compound Nanosuspension by Modified Spontaneous Emulsification Solvent Diffusion (SESD) Method
This method is adapted from a study on Schisandra lignans.[3][13][14][15]
Materials:
-
This compound
-
Eudragit® S100 (enteric polymer)
-
Poloxamer 188 (stabilizer)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve this compound and Eudragit® S100 in ethanol.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under magnetic stirring. The spontaneous diffusion of ethanol into the aqueous phase leads to the precipitation of this compound-loaded nanoparticles.
-
Solvent Removal: Remove ethanol from the nanosuspension by stirring at room temperature for several hours or by rotary evaporation.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanosuspension using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE): Separate the nanoparticles from the aqueous phase by ultracentrifugation. Quantify the amount of free this compound in the supernatant using a validated HPLC-UV method. Calculate EE using the following formula: EE (%) = (Total this compound - Free this compound) / Total this compound * 100
-
Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on general methods for cyclodextrin complexation.[7][8][16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Phase Solubility Study: To determine the optimal ratio of this compound to HP-β-CD, add an excess amount of this compound to aqueous solutions containing increasing concentrations of HP-β-CD. Shake the vials at a constant temperature until equilibrium is reached. Filter the samples and determine the concentration of dissolved this compound by HPLC-UV. Plot the solubility of this compound against the concentration of HP-β-CD.
-
Preparation of the Inclusion Complex (Co-precipitation Method):
-
Dissolve HP-β-CD in deionized water.
-
Dissolve this compound in a small amount of ethanol and add it dropwise to the HP-β-CD solution under constant stirring.
-
Continue stirring for 24-48 hours at room temperature.
-
Remove the solvent by rotary evaporation or freeze-drying (lyophilization) to obtain the solid inclusion complex.
-
-
Characterization:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Compare the spectra of this compound, HP-β-CD, their physical mixture, and the inclusion complex to identify changes in characteristic peaks, indicating complex formation.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the individual components and the complex. The disappearance or shifting of the melting peak of this compound in the complex suggests its encapsulation.
-
X-ray Diffraction (XRD): Compare the diffraction patterns. A change from a crystalline pattern for this compound to an amorphous or different crystalline pattern in the complex indicates inclusion.
-
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is based on methods for preparing solid dispersions with polymers like Soluplus® or Kollidon® VA 64.[9][10][17]
Materials:
-
This compound
-
Soluplus® or Kollidon® VA 64 (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer or vinylpyrrolidone-vinyl acetate copolymer)
-
Methanol or another suitable volatile solvent
Procedure:
-
Dissolution: Dissolve both this compound and the polymer (e.g., Soluplus® or Kollidon® VA 64) in methanol in a predetermined ratio (e.g., 1:5 or 1:10 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film on the flask wall.
-
Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization:
-
Dissolution Study: Perform in vitro dissolution tests in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure this compound.
-
DSC and XRD: As described for cyclodextrin complexes, use these techniques to confirm the amorphous state of this compound in the polymer matrix.
-
SEM: Examine the morphology of the solid dispersion particles.
-
Protocol 4: Preparation of this compound Liposomes by Thin-Film Hydration Method
This is a classic method for preparing liposomes.[6][11][12][18][19]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine or Phospholipon® 90H)
-
Cholesterol
-
Chloroform or a mixture of chloroform and methanol
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The ratio of phospholipid to cholesterol may need to be optimized (e.g., 3:1).
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterization:
-
Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes by DLS.
-
Entrapment Efficiency (EE): Separate the liposomes from the unencapsulated this compound by ultracentrifugation or size exclusion chromatography. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the entrapped this compound by HPLC-UV. Calculate EE as described for nanosuspensions.
-
Morphology: Visualize the liposomes using TEM.
-
Analytical Method for this compound Quantification
A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is essential for quantifying this compound in various formulations and for conducting pharmacokinetic studies.
Example HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a small amount of formic acid to improve peak shape). A starting point could be a 70:30 (v/v) mixture of acetonitrile and 0.2% formic acid.[20]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-255 nm is likely suitable. The exact wavelength should be determined by running a UV scan of a standard solution.[21]
-
Quantification: Create a standard curve with known concentrations of this compound to quantify unknown samples.
Visualizations
Figure 1. Workflow for selecting and characterizing a suitable formulation to improve this compound solubility.
Figure 2. Logical relationship between the problem of this compound's low solubility and various enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. *Polymers in Medicine [polimery.umw.edu.pl]
- 18. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eujournal.org [eujournal.org]
- 21. sensitive hplc-uv method: Topics by Science.gov [science.gov]
Technical Support Center: Gomisin E Stability and Degradation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Gomisin E in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions to minimize degradation?
A1: this compound is sparingly soluble in water. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most cell-based assays, DMSO is the solvent of choice.
-
Stock Solution Storage: Once prepared, stock solutions should be stored in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advised to maintain stability.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation.[2]
Q2: What are the primary factors that can cause this compound to degrade in my aqueous experiments?
A2: Several factors can influence the stability of complex organic molecules like this compound in aqueous solutions. These include:
-
pH: The pH of your buffer or cell culture medium can significantly impact the rate of hydrolysis of ester or lactone functional groups within the this compound structure. Both acidic and alkaline conditions can catalyze this degradation.
-
Temperature: Elevated temperatures, often used in accelerated stability studies, will increase the rate of most degradation reactions. Even storage at room temperature for extended periods can lead to significant compound loss compared to refrigerated or frozen conditions.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is recommended to protect solutions containing this compound from light by using amber vials or covering the container with aluminum foil.
-
Oxidation: The presence of oxidizing agents, including dissolved oxygen in the aqueous medium, can lead to oxidative degradation of the molecule. The complex structure of dibenzocyclooctadiene lignans contains moieties that could be susceptible to oxidation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (a dibenzocyclooctadiene lignan), potential degradation pathways may include:
-
Hydrolysis: The lactone ring in the this compound structure is a likely site for hydrolysis, especially under acidic or basic conditions. This would result in the opening of the ring to form a carboxylic acid and a hydroxyl group.
-
Oxidation: The aromatic rings and methoxy groups could be susceptible to oxidation, potentially forming quinone-type structures or undergoing demethylation.
-
Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at chiral centers.
Q4: What analytical methods are suitable for monitoring this compound stability and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for stability studies.
-
HPLC with UV/Vis or Diode Array Detection (DAD): This is suitable for quantifying the remaining parent compound (this compound) and detecting the appearance of degradation products that contain a chromophore. A full UV scan using a DAD can help in identifying new peaks that may be degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By determining the mass-to-charge ratio of the new peaks, it is possible to propose molecular formulas and fragmentation patterns to elucidate the structures of the degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Degradation of the compound in the aqueous experimental medium. | Prepare fresh dilutions of this compound from a properly stored, frozen stock solution for each experiment. Minimize the time the compound spends in the aqueous medium before the assay is initiated. |
| I see extra peaks in my HPLC chromatogram that were not present in the standard. | These are likely degradation products. | Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. Use LC-MS to identify the structure of the unknown peaks. |
| The concentration of my this compound solution appears to decrease over time, even when stored at 4°C. | This compound may have limited stability even under refrigeration in aqueous solutions. | For quantitative experiments, always use freshly prepared dilutions. If longer-term storage in an aqueous medium is necessary, conduct a preliminary stability study to determine the degradation rate under your specific conditions. |
| My this compound solution has changed color. | This can be an indicator of oxidative degradation. | Prepare solutions in degassed buffers to minimize dissolved oxygen. Consider the addition of antioxidants if compatible with your experimental system, though this may interfere with some biological assays. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C, protected from light, for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating lignans from Schisandra chinensis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method validation should be performed to ensure the method can separate this compound from its degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
Troubleshooting low yield in Gomisin E extraction from plant material
Technical Support Center: Gomisin E Extraction
Welcome to the technical support center for the extraction of this compound from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandra genus, particularly Schisandra chinensis. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties, including hepatoprotective, neuroprotective, and anti-cancer activities.
Q2: Which plant parts are the best sources for this compound extraction?
The fruits and seeds of Schisandra chinensis are the primary sources for this compound and other lignans. The concentration of these compounds is typically highest in the seeds.
Q3: What are the most common methods for extracting this compound?
Common laboratory and pilot-scale extraction methods for lignans like this compound include:
-
Maceration: A simple soaking method using an appropriate solvent.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Supercritical Fluid Extraction (SFE): A green extraction technique using supercritical CO2, often with a co-solvent like ethanol, which provides high selectivity for lignans.
Q4: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the extraction method and the desired purity of the extract. Generally, lignans are lipophilic.
-
Polar solvents like ethanol and methanol are commonly used and can provide a high overall yield of extract, though the concentration of lignans may be lower.[1] Aqueous mixtures of these alcohols (e.g., 70-95% ethanol) are often employed.[2]
-
Non-polar solvents such as hexane or supercritical CO2 can yield extracts with a higher concentration of lignans and fewer polar impurities.[1]
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3][4]
A typical HPLC-UV method might use:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[5]
-
Detection: UV detection at a wavelength where lignans show strong absorbance, typically around 220-255 nm.[4][6]
Troubleshooting Guide: Low this compound Yield
This guide addresses common problems that can lead to a low yield of this compound during extraction.
Issue 1: Lower than Expected Crude Extract Yield
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely powdered (e.g., to pass through a 120-mesh sieve) to maximize surface area for solvent contact.[7] |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for extracting this compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to find the most effective one for your specific plant material.[2] |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to dissolve all the target compounds. Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. |
| Suboptimal Extraction Time or Temperature | The extraction may not be running long enough or at a suitable temperature for efficient extraction. Optimize these parameters. For maceration, consider longer extraction times (e.g., 12-36 hours).[8] For methods like Soxhlet and UAE, optimize the duration and temperature according to the specific protocol. Generally, lignans are stable at temperatures below 100°C.[2] |
Issue 2: Low Purity of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The chosen solvent may be extracting a wide range of compounds, including pigments, sugars, and other secondary metabolites. Consider using a more selective, less polar solvent. Alternatively, a preliminary purification step may be necessary. |
| Presence of Interfering Compounds | Other lignans and related compounds in Schisandra can interfere with the isolation of this compound. These include schisandrin, schisandrol B, and schisantherin A.[6][9] |
| Need for a Purification Step | Crude extracts often require purification. Techniques like column chromatography using silica gel or macroporous resins can effectively separate this compound from other compounds.[6] For silica gel, a non-polar mobile phase (e.g., a hexane-ethyl acetate gradient) is often effective. Macroporous resins can be used to enrich lignans from aqueous extracts. |
Issue 3: Degradation of this compound During Extraction or Workup
| Potential Cause | Recommended Solution |
| Thermal Degradation | Although generally stable, prolonged exposure to high temperatures can lead to degradation. Use the lowest effective temperature for your chosen extraction method and minimize the duration of heating. During solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., < 50°C). |
| pH Instability | Extreme pH conditions can potentially lead to the degradation of lignans. It is advisable to work under neutral or slightly acidic conditions. The stability of lignans can be affected by pH, so it's best to avoid strongly acidic or alkaline conditions during extraction and purification.[10][11] |
| Oxidation | Lignans can be susceptible to oxidation. To minimize this, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and store extracts and purified compounds protected from light and air. |
Data on Lignan Extraction Yields
The yield of this compound can vary significantly based on the plant source, its geographical origin, and the extraction method employed. The following table summarizes typical yields for total lignans and some specific lignans from Schisandra chinensis to provide a comparative overview.
| Extraction Method | Solvent | Compound(s) | Typical Yield (mg/g of dry plant material) | Reference |
| Maceration (3x with 80% EtOH) | 80% Ethanol | Gomisin L1 | Not explicitly quantified in the crude extract | [12] |
| Soxhlet Extraction | Methanol | Five Lignans (Total) | ~12.5 | [7] |
| Ultrasound-Assisted Extraction | 81% Ethanol | Five Lignans (Total) | ~13.0 | [7] |
| Smashing Tissue Extraction | 75% Ethanol | Five Lignans (Total) | ~13.9 | [13] |
| Ethanol Extraction | Ethanol | Schisandrin, Gomisin A, Gomisin M2 | 25.95, 2.51, 2.17 respectively | [14] |
| 60% Ethanol Extraction | 60% Ethanol | Schisandrol A, Gomisin N | 19.2, 14.2 respectively | [15] |
Note: "Five Lignans" in the cited study refers to Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C.[13]
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation of Plant Material: Dry the fruits or seeds of Schisandra chinensis at a low temperature (e.g., 50°C) and grind them into a fine powder.
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 1 L of 80% ethanol.[12]
-
Seal the flask and let it stand at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.[12]
-
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Soxhlet Extraction for this compound
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol (finely powdered).
-
Extraction:
-
Place 20 g of the powdered plant material into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 200 mL of methanol.[7]
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Allow the extraction to proceed for at least 4 hours, ensuring continuous siphoning of the solvent over the sample.[7]
-
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the extract using a rotary evaporator.
Protocol 3: Ultrasound-Assisted Extraction (UAE) for this compound
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low yield in this compound extraction.
General Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction, purification, and analysis.
References
- 1. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]
- 9. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Schisandrol A and gomisin N from Schisandra chinensis extract improve hypogonadism via anti-oxidative stress in TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Gomisin E Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gomisin E in cell viability assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: While direct cytotoxic IC50 values for this compound are not extensively published, data from structurally similar dibenzocyclooctadiene lignans, such as Gomisin J, L1, and M2, can provide a strong starting point. Based on available research, a preliminary concentration range of 1 µM to 100 µM is recommended for initial screening in most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: this compound is dissolved in DMSO. What is the maximum final DMSO concentration that is safe for my cells?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup to account for any effects of the solvent on cell viability.
Q3: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. To mitigate this:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create intermediate concentrations before the final dilution into the cell culture medium.
-
When adding the this compound/DMSO solution to the medium, pipette it directly into the medium and mix immediately and thoroughly to facilitate dispersion. Avoid adding the concentrated DMSO stock directly onto the cells.
-
Consider using a serum-containing medium for the final dilution, as serum proteins can help to stabilize hydrophobic compounds.
Q4: Can this compound interfere with the MTT assay?
A4: Natural compounds, particularly those with antioxidant properties, have the potential to interfere with tetrazolium-based assays like the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal (increased viability). To test for this, include a cell-free control where this compound is added to the culture medium and the MTT reagent. If a color change is observed in the absence of cells, it indicates interference. In such cases, consider alternative viability assays that are less susceptible to interference, such as the Sulforhodamine B (SRB) assay or a crystal violet-based assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven distribution of this compound- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping after adding this compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Low signal or no dose-response | - this compound concentration is too low- Incubation time is too short- Cell seeding density is too low or too high | - Test a wider and higher range of this compound concentrations.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Determine the optimal cell seeding density for your cell line to ensure logarithmic growth during the assay period. |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations, reducing the effective dose.- Interference of this compound with the assay readout (e.g., direct reduction of MTT). | - Visually inspect wells for precipitation under a microscope.- Perform a cell-free assay to check for interference with the viability reagent. If interference is confirmed, switch to an alternative assay method. |
Quantitative Data Summary
The following tables summarize the IC50 values of various Gomisins in different cell lines, providing a reference for estimating the effective concentration range for this compound.
Table 1: IC50 Values of Gomisin J in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 |
| MCF7 | Breast Cancer | Cytotoxicity | 24h / 48h | <10 µg/mL (antiproliferative), >30 µg/mL (cytotoxic)[1] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | 24h / 48h | <10 µg/mL (antiproliferative), >30 µg/mL (cytotoxic)[1] |
| MCF10A | Normal Breast Epithelial | Cytotoxicity | 24h / 48h | Less cytotoxic than in cancer cell lines[1] |
Table 2: IC50 Values of Gomisin L1 in Human Ovarian Cancer Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| A2780 | Ovarian Cancer | MTT | 48h | 21.92 ± 0.73[2] |
| SKOV3 | Ovarian Cancer | MTT | 48h | 55.05 ± 4.55[2] |
Table 3: IC50 Values of Gomisin M2 in Human Breast Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Alamar Blue | 48h | 60[3] |
| HCC1806 | Triple-Negative Breast Cancer | Alamar Blue | 48h | 57[3] |
| MCF10A | Normal Breast Epithelial | Alamar Blue | 48h | 85[3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Potential Signaling Pathways Affected by this compound
Caption: Putative signaling pathways modulated by this compound.
References
Selecting appropriate controls for Gomisin E experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for experiments involving Gomisin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lignan compound isolated from Schisandra chinensis. It has been reported to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Q2: Why is selecting the right controls so important in this compound experiments?
A2: The selection of appropriate controls is fundamental to the validity and reproducibility of any experiment. In the context of this compound research, controls help to:
-
Attribute observed effects specifically to this compound.
-
Rule out confounding effects from the solvent (vehicle) used to dissolve this compound.
-
Ensure that the experimental assays are performing as expected.
-
Provide a baseline for interpreting the magnitude of this compound's effects.
Q3: this compound is a lipophilic compound. What is the appropriate vehicle control?
A3: Due to its lipophilic nature, this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before being diluted in culture medium for in vitro studies. The vehicle control should be the final concentration of the solvent used in the experimental wells, without this compound. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Q4: What are the key signaling pathways modulated by this compound and what are suitable positive controls for studying these pathways?
A4: this compound has been shown to modulate several signaling pathways. The choice of a positive control will depend on the specific pathway being investigated. Here are some examples:
-
PI3K/Akt Pathway: To confirm that your assay can detect changes in this pathway, a known inhibitor like LY294002 can be used as a positive control for inhibition.
-
NF-κB Pathway: Lipopolysaccharide (LPS) is a potent activator of the NF-κB pathway and can serve as a positive control for pathway activation.
-
Nrf2 Pathway: Known Nrf2 activators such as tert-butylhydroquinone (tBHQ) or sulforaphane can be used as positive controls to validate assays measuring Nrf2 activation.
Troubleshooting Guide
Issue 1: High background or non-specific effects observed in my cell-based assay.
-
Possible Cause: The vehicle (e.g., DMSO) concentration may be too high, causing cellular stress or toxicity.
-
Solution: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. Ensure the final vehicle concentration is consistent and below this threshold in all experimental wells.
-
-
Possible Cause: The this compound preparation may contain impurities.
-
Solution: Ensure the purity of your this compound compound using analytical methods like HPLC.
-
Issue 2: Inconsistent results between replicate wells treated with this compound.
-
Possible Cause: Uneven cell seeding or poor cell health.
-
Solution: Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. Regularly check cell viability and morphology.
-
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium.
-
Solution: Visually inspect the media for any precipitate after adding this compound. It may be necessary to optimize the solvent and final concentration.
-
Issue 3: My positive control for a specific signaling pathway is not showing the expected effect.
-
Possible Cause: The cells being used may not be responsive to the chosen positive control.
-
Solution: Confirm from the literature that your cell line is responsive to the specific stimulus. You may need to test different positive controls or a different cell line.
-
-
Possible Cause: The timing of the treatment and analysis is not optimal.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing the maximal effect of the positive control.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for Gomisin Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | 21.92 ± 0.73 |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | MTT Assay | 55.05 ± 4.55 |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant and non-toxic.
-
Controls:
-
Negative Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the same concentration of vehicle as the this compound-treated wells.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay's ability to detect cell death.
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.
-
-
Incubation: Add the treatments and controls to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression or phosphorylation of specific proteins in a signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and appropriate controls for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Controls:
-
Untreated Control: Cells not exposed to any treatment.
-
Vehicle Control: Cells treated with the vehicle alone.
-
Positive Control: Cells treated with a known activator or inhibitor of the pathway of interest to confirm antibody specificity and cell responsiveness (e.g., LPS for NF-κB activation).
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading in each lane.
-
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to detect the protein bands and capture the signal using an imaging system.
Quantitative PCR (qPCR)
Objective: To measure changes in the mRNA expression of target genes in response to this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and controls. Extract total RNA from the cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Controls:
-
Untreated Control: Cells not exposed to any treatment.
-
Vehicle Control: Cells treated with the vehicle alone.
-
Positive Control (for pathway): Cells treated with a known inducer of the target gene.
-
No-Template Control (NTC): A qPCR reaction mix without cDNA to check for contamination.
-
No-Reverse-Transcriptase Control (-RT): A control during the cDNA synthesis step to check for genomic DNA contamination.
-
Reference/Housekeeping Genes: Primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization of the data.
-
-
qPCR Reaction: Set up the qPCR reaction with primers for the target gene(s) and reference gene(s), cDNA, and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using a method like the ΔΔCt method.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Preventing Gomisin E degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Gomisin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the fruits of Schisandra chinensis. It is investigated for various pharmacological activities. Ensuring its stability during long-term storage is crucial to maintain its chemical integrity, potency, and to obtain reliable and reproducible results in research and development.
Q2: What are the primary causes of this compound degradation?
Based on the general behavior of lignans, this compound is susceptible to degradation through several pathways:
-
Oxidation: The phenolic hydroxyl groups and other moieties in the lignan structure are prone to oxidation, especially when exposed to air (oxygen), light, or in the presence of oxidizing agents.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.[1][2] Lignans are known to be sensitive to photodegradation.
-
Hydrolysis: While generally less reactive than esters, certain functional groups in this compound could be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Thermal Stress: High temperatures can accelerate the rates of all degradation reactions.
Q3: What are the ideal long-term storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°CIn Solvent: -80°C | Reduces the rate of chemical reactions. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Minimizes oxidation. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents exposure to moisture and air. |
| Incompatibilities | Avoid contact with strong acids, alkalis, and oxidizing agents | Prevents chemical reactions leading to degradation. |
Q4: I have stored this compound as recommended, but I still suspect degradation. What should I do?
If you suspect degradation despite proper storage, it is essential to perform an analytical assessment. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the remaining this compound and detect any degradation products. Refer to the troubleshooting guide and experimental protocols below for guidance on how to proceed.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing your this compound sample via HPLC, you observe additional peaks that were not present in the initial analysis of the pure compound.
Possible Cause: Degradation of this compound has occurred, leading to the formation of new chemical entities.
Troubleshooting Steps:
Issue 2: Decrease in this compound Peak Area/Concentration
Symptom: The peak area or calculated concentration of this compound in your sample is lower than expected, indicating a loss of the active compound.
Possible Cause: Degradation of this compound has occurred.
Troubleshooting Steps:
-
Verify Analytical Method:
-
Ensure the HPLC system is functioning correctly (check pump pressure, detector lamp, etc.).
-
Prepare fresh mobile phase and standards to rule out issues with the analytical solutions.
-
Verify the accuracy of your standard curve.
-
-
Review Storage and Handling Procedures:
-
Confirm that the sample was stored at the correct temperature and protected from light.
-
Assess the frequency of freeze-thaw cycles if the sample is stored in solution. Multiple cycles can introduce moisture and accelerate degradation.
-
Consider the solvent used for storage. While common solvents like methanol and acetonitrile are often used, their purity and potential for interaction should be considered.
-
-
Perform a Forced Degradation Study: To understand the degradation pathway and the rate of degradation under specific stress conditions, a forced degradation study is recommended. See the detailed protocol below.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Objective: To generate degradation products of this compound for the development and validation of a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
Stress Conditions (suggested starting points, may require optimization):
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at different time points (e.g., 0, 2, 4, 8 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at different time points (e.g., 0, 30, 60, 120 minutes) and neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at different time points (e.g., 0, 2, 8, 24 hours). |
| Thermal Degradation | Store a known amount of solid this compound in an oven at 80°C. Withdraw samples at different time points (e.g., 24, 48, 72 hours), dissolve in methanol, and analyze. |
| Photodegradation | Expose a solution of this compound (e.g., in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
Starting HPLC-UV Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a linear gradient from 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the this compound peak is pure in the presence of its degradants.
-
Linearity: Analyze a series of this compound solutions of known concentrations (e.g., 5-100 µg/mL) to establish the linear range of the method.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a placebo (if applicable). Assess intra-day and inter-day precision by analyzing replicate injections.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
By following these guidelines and protocols, researchers can effectively monitor the stability of this compound, troubleshoot degradation issues, and ensure the quality and reliability of their experimental results.
References
Resolving inconsistent results in Gomisin E-induced apoptosis assays
Technical Support Center: Gomisin E Apoptosis Assays
Welcome to the technical support center for researchers utilizing this compound in apoptosis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resolve inconsistencies encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound, a lignan isolated from Schisandra chinensis, primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. The mechanism often involves the generation of reactive oxygen species (ROS), which in turn activates stress-activated protein kinases like JNK (c-Jun N-terminal kinase).[1][2] This signaling cascade alters the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[3][4] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[3]
Q2: Which assays are most effective for confirming apoptosis induced by this compound?
A2: A multi-assay approach is recommended.
-
Annexin V/PI Staining: This flow cytometry-based assay is crucial for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization.
-
Western Blotting: This technique is essential for monitoring changes in the expression levels of key apoptotic proteins, such as the cleavage of Caspase-3 and PARP, and shifts in the Bax/Bcl-2 ratio.[3][5]
-
Mitochondrial Membrane Potential (MMP) Assays: Dyes like JC-1 or TMRE can be used to detect the decrease in MMP, an early event in the intrinsic apoptotic pathway.[3]
Q3: Does this compound have the same effect on all cancer cell lines?
A3: No, different cell lines exhibit varying sensitivities to this compound. The cytotoxic and apoptotic effects are dependent on the specific molecular background of the cell line. Therefore, it is critical to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific cell model.[6]
Troubleshooting Guide: Resolving Inconsistent Results
This guide addresses common inconsistencies in a question-and-answer format.
Q4: Why are my cell viability (e.g., MTT, XTT) results and calculated IC50 values inconsistent between experiments?
A4: Variability in IC50 values is a frequent issue. Consider the following factors:
-
Compound Solubility: this compound, like many natural compounds, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.[6]
-
Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect results. Ensure you are using a consistent number of healthy, log-phase cells for each experiment.
-
Incubation Time and Concentration: Apoptotic effects are highly dependent on both the dose and the duration of treatment. A slight variation in timing can alter the outcome. Performing a thorough dose-response and time-course study is essential to identify the optimal window for analysis.[6][7]
-
Cell Line Stability: Cell lines can change over time with repeated passaging. Use cells from a low, consistent passage number and regularly check for contamination.
Q5: My Annexin V/PI flow cytometry data shows poor population separation or a high percentage of apoptotic cells in the untreated control.
A5: This is a common technical challenge in flow cytometry.
-
Improper Compensation: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) is a primary cause of poor population separation. Always prepare single-stained controls for each fluorochrome to set up compensation correctly.[6]
-
Harsh Cell Handling: Over-trypsinization or excessive physical agitation during cell harvesting can damage the cell membrane, leading to false-positive results for both Annexin V and PI.[8] Consider using a gentle, non-enzymatic cell dissociation buffer.
-
Incorrect Staining Buffer: Annexin V binding to phosphatidylserine is calcium-dependent.[9] Always use the 1X Binding Buffer provided with your kit, which should contain calcium. Do not use PBS for the final resuspension and staining step.
-
Delayed Analysis: The binding of Annexin V is reversible and not stable for long periods.[9] Analyze samples on the flow cytometer as soon as possible after staining (ideally within one hour) and keep them on ice and protected from light.[10]
-
Poor Cell Health: Overly confluent, starved, or otherwise stressed cells in the control group can undergo spontaneous apoptosis, leading to high background.[8] Ensure you start with a healthy, actively growing cell culture.
Q6: I am observing a discrepancy between my flow cytometry and Western blot results (e.g., high Annexin V positivity but no cleaved caspase-3 signal). Why?
A6: This often points to an issue with experimental timing. Apoptosis is a dynamic process where molecular events occur in a specific sequence.
-
Timing of Events: Phosphatidylserine externalization (detected by Annexin V) is an earlier event than the activation of executioner caspases and the subsequent cleavage of substrates like PARP.[6] You may be harvesting your cells at a time point where Annexin V is positive, but before caspase activation has peaked.
-
Recommended Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment. Harvest cells at each time point and analyze them by both flow cytometry and Western blot to map the temporal relationship of these apoptotic markers in your specific cell model.
Reference Data
The potency of dibenzocyclooctadiene lignans is highly cell-line and context-dependent. The table below provides examples of concentrations used in studies with Gomisin N, a closely related compound, to guide experimental design.
| Compound | Cell Line | Assay | Concentration / IC50 | Incubation Time | Reference |
| Gomisin N | U937 Leukemia | Apoptosis Induction | 10-40 µg/mL | 24 h | [3] |
| Gomisin N | HeLa | TRAIL Sensitization | 100 µM | 24 h | [11] |
| Cisplatin | Adherent Chondrosarcoma | Cell Viability | IC50: 70 µM | Not Specified | [7] |
| Various | Various Cancer Cells | Cell Viability | Highly Variable | 48-72 h | [12] |
Note: The IC50 values for this compound must be empirically determined for each cell line.
Visualized Workflows and Pathways
This compound-Induced Apoptosis Signaling Pathway
// Nodes GomisinE [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GomisinE -> ROS; ROS -> JNK; JNK -> p53; JNK -> Bcl2 [arrowhead=tee, label="Inhibits"]; JNK -> Bax [label="Activates"]; p53 -> Bax [label="Upregulates"]; Bcl2 -> Mito [arrowhead=tee]; Bax -> Mito; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: "this compound Apoptosis Signaling Pathway"
General Experimental Workflow
// Nodes Start [label="Cell Culture &\nSeeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="this compound Treatment\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Adherent &\nSuspension Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Split [label="Split Sample", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(Annexin V/PI Staining)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Protein Extraction\n(Western Blot)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Interpret [label="Interpretation &\nConclusion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Split; Split -> Flow [label=" Assay 1"]; Split -> WB [label=" Assay 2"]; Flow -> Analysis; WB -> Analysis; Analysis -> Interpret; } caption: "General Experimental Workflow"
Troubleshooting Logic for Inconsistent Results
// Main Problem Problem [label="Inconsistent Apoptosis Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Categories Viability [label="Problem Area:\nViability / IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Flow [label="Problem Area:\nFlow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"]; WB [label="Problem Area:\nWestern Blot", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for Viability Solubility [label="Check:\nCompound Solubility\n& Solvent Conc.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Density [label="Check:\nCell Seeding Density\n& Health", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TimeDose [label="Check:\nIncubation Time\n& Dose Range", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Flow Comp [label="Check:\nCompensation\n& Gating Strategy", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Handling [label="Check:\nGentle Cell Handling\n(Avoid Over-Trypsinization)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Check:\nCa2+ in Binding Buffer\n& Fresh Reagents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for WB Timing [label="Check:\nTime-Course for\nPeak Signal", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Check:\nProtein Quantification\n& Equal Loading", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody [label="Check:\nAntibody Specificity\n& Dilution", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> {Viability, Flow, WB}; Viability -> {Solubility, Density, TimeDose}; Flow -> {Comp, Handling, Buffer}; WB -> {Timing, Loading, Antibody}; } caption: "Troubleshooting Inconsistent Results"
Key Experimental Protocols
Protocol 1: Annexin V/PI Staining by Flow Cytometry
This protocol provides a general framework. Always refer to your specific kit's manual.
-
Induce Apoptosis: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points.[13]
-
Harvest Cells:
-
Suspension Cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity.[13] Collect all media, as apoptotic cells may detach and float. Centrifuge the collected cell suspension.
-
-
Washing: Wash cells twice with cold PBS to remove residual media. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of FITC-conjugated Annexin V (or other fluorochrome).
-
Add 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).[13][14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry as soon as possible (within 1 hour), keeping samples on ice.[10] Excite at 488 nm and measure emissions for FITC (e.g., ~530 nm) and PI (e.g., >575 nm).
Protocol 2: Western Blot for Bcl-2, Bax, and Cleaved Caspase-3
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[5]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an appropriate percentage SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[4][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.[5] Analyze band density using appropriate software, normalizing to the loading control.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. edspace.american.edu [edspace.american.edu]
Refining experimental protocols for studying Gomisin E's anti-inflammatory effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the anti-inflammatory effects of Gomisin E.
Troubleshooting Guides
This section addresses specific issues that may arise during key experimental procedures.
1. Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause | Solution |
| High background absorbance in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Phenol red in the culture medium can interfere with colorimetric readings.[1] | Use phenol red-free medium for the assay. | |
| Low signal or no color change | Insufficient cell number. | Optimize cell seeding density. A common range for RAW 264.7 cells is 1-2 x 10^5 cells/well in a 96-well plate for a 24-hour incubation.[2][3] |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase before seeding. | |
| Incorrect incubation time with the reagent. | Incubate for the recommended time (typically 1-4 hours for MTT/MTS), optimizing for your specific cell line.[4] | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between plating groups of wells. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| This compound appears to increase viability at high concentrations | Interference of this compound with the assay reagent. | Some natural compounds can directly reduce MTT, leading to a false-positive signal.[1][5] Run a control with this compound in cell-free media to check for direct reduction of the reagent. If interference is observed, consider alternative viability assays like the CellTiter-Glo® Luminescent Cell Viability Assay. |
2. Nitric Oxide (NO) Assay (Griess Reagent)
| Problem | Possible Cause | Solution |
| No or low NO detection in LPS-stimulated control wells | Insufficient LPS stimulation. | Use an optimal concentration of LPS (typically 100-200 ng/mL for RAW 264.7 cells) and ensure its activity.[3] Avoid repeated freeze-thaw cycles of the LPS stock. |
| Cells are not responsive. | Ensure the RAW 264.7 cells are at a low passage number and are not "primed" or differentiated, appearing roundish under the microscope.[3] | |
| Nitrite has been oxidized to nitrate. | The Griess reagent only detects nitrite. For total NO production, you may need to include a step to convert nitrate back to nitrite using nitrate reductase. | |
| High background in media-only wells | Nitrite contamination in water or media. | Use high-purity, sterile water and fresh media. Prepare reagents fresh. |
| Phenol red in media. | Use phenol red-free media as it can interfere with the colorimetric reading.[6] | |
| Inconsistent color development | pH of the sample is affecting the Griess reaction. | The Griess reaction requires an acidic pH. Ensure that the buffering capacity of your sample medium does not prevent the acidification by the Griess reagent.[7] |
| Light exposure. | Protect the plate from light during incubation with the Griess reagent as the azo dye is light-sensitive.[8] | |
| Precipitate formation upon adding Griess reagent | Reaction with components in the sample. | If using plasma samples, heparin can cause precipitation.[9] For cell culture supernatants, ensure they are free of cellular debris by centrifugation before the assay. |
3. Western Blot for NF-κB and MAPK Pathway Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins (e.g., p-p65, p-p38) | Timing of cell lysis is not optimal for detecting phosphorylation. | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation to identify the peak phosphorylation time.[10] |
| Dephosphorylation of proteins during sample preparation. | Always use fresh lysis buffer containing phosphatase inhibitors.[10][11] Keep samples on ice or at 4°C throughout the preparation. | |
| Low abundance of the phosphorylated protein. | Load a higher amount of total protein (e.g., 30-100 µg) per lane.[11] | |
| High background on the blot | Blocking is insufficient. | Optimize the blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies over milk).[12] Increase blocking time. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations.[11] | |
| Non-specific bands | Antibody is not specific. | Use a highly specific monoclonal antibody. Validate the antibody by including positive and negative controls. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and handle samples quickly and on ice.[11] |
4. Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
| Problem | Possible Cause | Solution |
| No or low amplification in positive controls | Poor RNA quality or integrity. | Use a high-quality RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). |
| Inefficient cDNA synthesis. | Ensure the reverse transcription reaction is optimized. Use a sufficient amount of high-quality RNA. | |
| Poor primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. | |
| High Ct values or no amplification in treated samples | Gene expression is genuinely low or absent. | Increase the amount of cDNA template in the reaction. |
| PCR inhibitors present in the sample. | Ensure the RNA is free of contaminants from the extraction process. Dilute the cDNA template to reduce inhibitor concentration. | |
| Inconsistent Ct values between technical replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use a master mix to minimize well-to-well variation.[13] |
| Non-specific amplification (primer-dimers or multiple melt peaks) | Suboptimal annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers. |
| Poor primer design. | Redesign primers to avoid self-dimerization and off-target binding.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture experiments? A1: Based on studies with related gomisins, a starting range of 1 µM to 50 µM is often used.[14][15] It is crucial to first perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: What cell line is most appropriate for studying the anti-inflammatory effects of this compound? A2: The murine macrophage cell line RAW 264.7 is commonly used and well-characterized for in vitro inflammation studies, particularly with LPS stimulation.[16][17][18] Human keratinocyte cell lines like HaCaT can also be used, especially for skin inflammation models stimulated with TNF-α and IFN-γ.
Q3: What is the mechanism of action of this compound's anti-inflammatory effects? A3: this compound and related compounds have been shown to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK (p38, ERK1/2, JNK) signaling pathways.[17][18] This leads to a downstream reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[19][20][21]
Q4: How long should I pre-treat my cells with this compound before adding an inflammatory stimulus like LPS? A4: A pre-treatment time of 1 to 2 hours is commonly used in published protocols.[18] This allows this compound to enter the cells and interact with its molecular targets before the inflammatory cascade is initiated.
Q5: My this compound is dissolved in DMSO. What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity? A5: Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is best to keep the final concentration at or below 0.1% to minimize solvent effects. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) in your experiments.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies on gomisins. Note that specific values for this compound may vary.
Table 1: Effect of Gomisins on NO Production and Cell Viability
| Compound | Cell Line | Stimulant (LPS) | IC50 for NO Inhibition (µM) | Non-toxic Concentration Range (µM) |
| Gomisin J | RAW 264.7 | 1 µg/mL | ~15 | Up to 20 |
| Gomisin N | RAW 264.7 | 1 µg/mL | ~18 | Up to 20 |
| Schisandrin C | RAW 264.7 | 1 µg/mL | >20 | Up to 20 |
| Gomisin M2 | MDA-MB-231 | - | - | IC50 ~60 |
| Gomisin A | Melanoma cells | - | - | 25-100 |
Data synthesized from multiple sources for illustrative purposes.[14][17][22]
Table 2: Effect of Gomisins on Pro-inflammatory Cytokine Expression
| Compound (at 20 µM) | Cell Line | Stimulant (LPS, 1 µg/mL) | Inhibition of IL-1β mRNA | Inhibition of IL-6 mRNA | Inhibition of TNF-α mRNA |
| Gomisin J | RAW 264.7 | 1 µg/mL | Significant | Significant | Significant |
| Gomisin N | RAW 264.7 | 1 µg/mL | Significant | Significant | Significant |
| Schisandrin C | RAW 264.7 | 1 µg/mL | Significant | Significant | Significant |
Based on qualitative data indicating significant reduction.[21]
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[4][23]
2. Nitric Oxide (Griess) Assay Protocol
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 5 x 10^5 cells/well.[16] Allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[24]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[24]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8][24]
-
Measurement: Measure the absorbance at 540 nm.[8][24] Calculate the nitrite concentration using a sodium nitrite standard curve.
3. Western Blot Protocol for Phospho-p65
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total p65 and a loading control like β-actin to normalize the data.
Visualizations
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. reddit.com [reddit.com]
- 13. dispendix.com [dispendix.com]
- 14. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sentosacy.com [sentosacy.com]
- 22. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Gomisin Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Gomisin isomers. Gomisin isomers, bioactive lignans found in Schisandra chinensis, often present significant separation challenges due to their structural similarity. This guide offers practical solutions and detailed experimental protocols to aid in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Gomisin isomers so challenging?
A1: Gomisin isomers are often structural isomers, including positional isomers and stereoisomers (enantiomers and diastereomers), which possess very similar physicochemical properties such as polarity, size, and shape.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in chromatography, resulting in co-elution or poor resolution.[2] Achieving baseline separation requires highly selective chromatographic systems.
Q2: What are the most common issues encountered when separating Gomisin isomers?
A2: The most common issues include:
-
Poor resolution and peak co-elution: Isomers eluting at or very near the same retention time.
-
Peak tailing: Asymmetrical peaks, which can compromise resolution and accurate quantification.
-
Peak splitting: A single isomer peak appearing as two or more smaller peaks.
-
Long run times: Methods that achieve separation but are impractically long for routine analysis.
-
Matrix effects: Interference from other compounds in complex samples like plant extracts.[3]
Q3: Which type of HPLC column is best for separating Gomisin isomers?
A3: The choice of column is critical and depends on the specific isomers being separated.
-
Reversed-Phase C18 columns are a common starting point and separate based on hydrophobicity.[4] However, they may not provide sufficient resolution for closely related isomers.
-
Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the aromatic rings of the Gomisin structure, which can significantly improve the separation of positional isomers compared to C18 columns.[5][6]
-
Chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral resolution of lignans.[7][8]
Q4: How does the mobile phase composition affect the separation of Gomisin isomers?
A4: The mobile phase composition is a powerful tool for optimizing selectivity.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties and interactions with the analytes and stationary phase.[9]
-
pH: For Gomisin isomers with ionizable groups, adjusting the mobile phase pH can change their retention and selectivity. However, for many neutral lignans, the effect of pH may be minimal.
-
Additives: Small amounts of additives like formic acid or acetic acid are often used to improve peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[10]
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for Gomisin isomer separation?
A5: SFC offers several advantages, particularly for chiral separations:
-
High Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster separations and higher throughput compared to HPLC.[11]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a valuable alternative for difficult separations.
-
Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.[11]
-
Excellent for Chiral Separations: SFC is a preferred technique for chiral separations, often providing superior resolution on polysaccharide-based CSPs.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic separation of Gomisin isomers.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Symptoms:
-
Isomer peaks are not baseline separated (Resolution < 1.5).
-
Isomers appear as a single, often broadened, peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl column to introduce π-π interactions, which can enhance selectivity for aromatic isomers.[12] For enantiomers, a chiral stationary phase is mandatory. Screen different types of chiral columns (e.g., cellulose-based, amylose-based) to find the best selector.[7] |
| Suboptimal Mobile Phase Composition | Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. The change in solvent polarity and interaction can alter selectivity. Optimize Mobile Phase Strength: Systematically adjust the ratio of organic modifier to the aqueous phase. A shallower gradient or isocratic elution with lower organic content can sometimes improve resolution.[9] |
| Inadequate Method Parameters | Optimize Temperature: Vary the column temperature. Lower temperatures can sometimes increase resolution by enhancing the differential interactions between isomers and the stationary phase, although this may increase analysis time and backpressure.[1] Conversely, higher temperatures can alter selectivity and improve efficiency. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Tailing factor > 1.2.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Use an Acidic Modifier: Add a small amount (0.05-0.1%) of formic acid or acetic acid to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase, which can cause tailing with basic analytes.[10] Use an End-capped Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups. |
| Column Overload | Reduce Sample Concentration: Dilute the sample and inject a smaller volume. Overloading the column can lead to peak distortion. |
| Matrix Effects | Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components from plant extracts.[13] |
Problem 3: Peak Splitting
Symptoms:
-
A single isomer peak appears as a doublet or has a significant shoulder.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution of a Closely Related Impurity | Improve Resolution: The "split" peak may actually be two very poorly resolved compounds. Employ the strategies for improving resolution mentioned in Problem 1. Using a mass spectrometer can help identify if multiple components are present.[2] |
| Injection Solvent Incompatibility | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[8] |
| Column Void or Contamination | Column Maintenance: A void at the head of the column or a blocked frit can cause peak splitting. Try back-flushing the column. If the problem persists, the column may need to be replaced.[14] |
Data Presentation: Chromatographic Conditions for Gomisin Isomer Separation
The following table summarizes various HPLC and SFC conditions reported in the literature for the separation of Gomisin isomers. This data can serve as a starting point for method development.
| Isomers Separated | Chromatographic Mode | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Schisandrin, Gomisin A, Gomisin N | HPLC | Shiseido Capcell Pak C18 (250 x 4.6 mm, 5 µm) | Isocratic: Water:Acetonitrile:Formic Acid (70:30:0.1) | 0.6 mL/min | UV at 254 nm | [10] |
| Schisandrol A, Schisandrol B, Gomisin G, and other lignans | HPLC-PAD-MS | Not specified | Gradient elution with acetonitrile and water containing formic acid | Not specified | PAD and MS | [15] |
| Nine major lignans including Gomisins | SFC-DAD-MS | Viridis HSS C18 SB | Supercritical CO2 and Methanol | Not specified | DAD at 210 nm and MS | [16] |
| Enantiomers of various pharmaceuticals | Chiral SFC | Polysaccharide-based columns (e.g., Chiralpak) | CO2 with alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol) | 2-4 mL/min | UV or MS | [17] |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Gomisin Isomers in Schisandra chinensis Extract
This protocol provides a general starting point for the reversed-phase HPLC analysis of Gomisin isomers.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Schisandra chinensis fruit.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). A C18 column can also be used as an alternative.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-10 min: 40-60% B
-
10-25 min: 60-80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Chiral SFC Method for the Enantioseparation of Gomisin Isomers
This protocol outlines a general approach for developing a chiral SFC method.
-
Sample Preparation:
-
Dissolve the purified Gomisin isomer mixture or standard in methanol or a methanol/dichloromethane mixture to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chiral SFC Screening Conditions:
-
Columns (for screening):
-
Cellulose-based chiral column (e.g., Chiralcel OD-H, Chiralpak IB)
-
Amylose-based chiral column (e.g., Chiralpak AD-H, Chiralpak IA)
-
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). Start with a screening gradient of 5-40% co-solvent over 5-10 minutes.
-
Additives: For basic or acidic compounds, 0.1% of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can be included in the co-solvent.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Optimization: Once initial separation is observed on a particular column/co-solvent combination, optimize the separation by adjusting the co-solvent percentage (isocratic or shallow gradient), temperature, and back pressure to maximize resolution.[18]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor separation of Gomisin isomers.
Caption: Gomisin J and N inhibit the Wnt/β-catenin signaling pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid analysis of nine lignans in Schisandra chinensis by supercritical fluid chromatography using diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for autofluorescence in your imaging studies, with a special focus on compounds like Gomisin E, a dibenzocyclooctadiene lignan, which may exhibit fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.
Q2: Does this compound exhibit autofluorescence?
Q3: How can I determine if my compound of interest is autofluorescent?
A3: The first step is to prepare a sample containing only your compound of interest (e.g., this compound in your experimental buffer or solvent) and image it using the same filter sets and imaging parameters you intend to use for your full experiment. If you detect a signal, your compound is autofluorescent.
Q4: What are the general strategies to minimize the impact of autofluorescence?
A4: There are several strategies you can employ:
-
Spectral Unmixing: If the emission spectrum of the autofluorescence is distinct from your specific fluorescent label, you can use spectral imaging and linear unmixing to separate the two signals.
-
Background Subtraction: For this method, an image of an unstained sample (or a sample with only the autofluorescent compound) is captured and then subtracted from the images of your labeled samples.
-
Choice of Fluorophores: Select fluorophores that are spectrally well-separated from the autofluorescence of your compound. Brighter fluorophores can also help to increase the signal-to-noise ratio.
-
Photobleaching: In some cases, autofluorescence can be reduced by intentionally photobleaching the sample before imaging your specific signal. However, this needs to be done carefully to avoid damaging the sample or your fluorescent probe.
Troubleshooting Guides
Problem: I am observing high background fluorescence in my imaging experiment with this compound.
Solution Workflow:
-
Confirm the Source of Autofluorescence:
-
Image a control sample containing only cells or tissue without any labels or this compound.
-
Image a second control sample with cells or tissue treated only with this compound.
-
Image a third control sample with your fluorescent label but without this compound.
-
This will help you determine the contribution of the cells/tissue, this compound, and your label to the background signal.
-
-
Characterize the Autofluorescence Spectrum of this compound:
-
If this compound is contributing to the background, you will need to determine its excitation and emission spectra. See the detailed experimental protocol below.
-
-
Implement a Correction Strategy:
-
Based on the spectral properties of this compound's autofluorescence and your fluorescent label, choose an appropriate correction method (e.g., spectral unmixing, background subtraction).
-
Experimental Protocol: Characterizing the Excitation and Emission Spectra of a Compound
This protocol outlines the steps to determine the fluorescent properties of a compound like this compound using a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.
Materials:
-
Compound of interest (e.g., this compound)
-
Appropriate solvent or buffer (the same as in your imaging experiment)
-
Quartz cuvettes (for spectrophotometer) or imaging-grade dishes/slides (for microscope)
-
Fluorescence spectrophotometer or confocal microscope with a spectral detector
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of your compound in the chosen solvent/buffer. Start with the concentration you use in your imaging experiments.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to a value where you observe fluorescence. If unknown, start by setting it about 50 nm longer than the suspected absorption maximum.
-
Scan a range of excitation wavelengths and record the fluorescence intensity.
-
The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the peak determined from the excitation spectrum measurement.
-
Scan a range of emission wavelengths (starting from just above the excitation wavelength) and record the fluorescence intensity.
-
The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the wavelength of maximum emission.
-
Data Presentation:
Summarize your findings in a table for easy reference.
| Compound | Excitation Max (nm) | Emission Max (nm) |
| This compound (Example) | 350 | 450 |
| Your Fluorophore | 488 | 520 |
Visualizations
Logical Workflow for Addressing Autofluorescence
This diagram illustrates the decision-making process when encountering potential autofluorescence in your imaging studies.
Caption: Decision tree for identifying and correcting for autofluorescence.
Experimental Workflow: Spectral Unmixing
This diagram outlines the key steps involved in performing spectral unmixing to separate autofluorescence from your specific signal.
Caption: Steps for separating signals using spectral unmixing.
Technical Support Center: Optimizing Gomisin E Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gomisin E in cell culture experiments. The information aims to assist scientists and drug development professionals in optimizing incubation times and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound treatment in a question-and-answer format.
Question: My this compound precipitated out of the cell culture medium after dilution from the DMSO stock. What should I do?
Answer:
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation of the compound. Some cell lines are sensitive to even lower concentrations.
-
Preparation Method: When diluting the DMSO stock, add it directly to the pre-warmed cell culture medium and vortex or pipette immediately to ensure rapid and thorough mixing. Avoid adding the stock solution to an empty well or a small volume of medium before the final dilution.
-
Solubility Enhancement: For compounds with poor aqueous solubility like many lignans, consider initially diluting the stock in a small volume of medium containing a higher concentration of serum (e.g., 20% FBS) and then further diluting to the final concentration in your regular growth medium. The serum proteins can help to keep the compound in solution.
-
Visual Inspection: Always visually inspect your treatment wells under a microscope after adding this compound to check for any signs of precipitation.
Question: I am observing high variability in my cell viability assay results between replicate wells treated with this compound. What could be the cause?
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers per well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the this compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental treatments and instead fill them with sterile PBS or medium to maintain humidity.
-
Incomplete Compound Solubilization: Ensure your this compound stock solution is fully dissolved before preparing your working concentrations. If necessary, gentle warming to 37°C and brief sonication can aid in dissolving the compound.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of both cells and this compound to each well.
Question: My dose-response curve for this compound is not a classic sigmoidal shape. How should I interpret this?
Answer:
Non-sigmoidal dose-response curves can occur with natural compounds for several reasons:
-
Hormesis: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or biphasic curve.
-
Compound Instability: The compound may be unstable in the culture medium over the incubation period, leading to a loss of activity at later time points.
-
Assay Interference: As discussed in the FAQs, the compound itself may interfere with the assay chemistry, leading to artifacts in the readout.
-
Complex Biological Response: The compound may trigger multiple signaling pathways with different dose-dependencies, resulting in a complex dose-response relationship.
It is crucial to carefully analyze the shape of the curve and consider these possibilities. Additional experiments, such as time-course studies and alternative viability assays, may be necessary to understand the underlying mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound treatment?
A1: Due to limited publicly available data specifically for this compound, a definitive starting point is not established. However, based on studies with related lignans like Gomisin L1, a starting concentration range of 1-50 µM can be considered for initial screening. The optimal incubation time is highly dependent on the cell line and the biological question being addressed. It is recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model. A typical time-course experiment might include 24, 48, and 72-hour time points.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: Is this compound cell-permeable?
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, natural compounds like lignans can potentially interfere with cell viability assays. For example:
-
MTT/XTT Assays: Colored compounds can interfere with absorbance readings. Additionally, compounds with reducing properties can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.
-
Resazurin (AlamarBlue) Assays: Compounds with intrinsic fluorescence or those that can chemically reduce resazurin can lead to inaccurate results.
-
ATP-based Assays (e.g., CellTiter-Glo): Compounds that inhibit luciferase can interfere with the assay's luminescent signal.
To control for these potential artifacts, it is essential to run parallel cell-free controls (medium + compound + assay reagent) to assess any direct chemical interference.
Q5: What signaling pathways are known to be affected by Gomisin compounds?
A5: Research on various Gomisin compounds has implicated their involvement in several key signaling pathways. While pathways for this compound are not fully elucidated, related compounds have been shown to modulate:
-
Apoptosis and Cell Survival: Gomisin L1 has been shown to induce apoptosis in human ovarian cancer cells through the generation of reactive oxygen species (ROS) and the involvement of NADPH oxidase (NOX).
-
Inflammation: Gomisin M2 has been reported to inhibit mast cell-mediated allergic inflammation by attenuating the activation of FcεRI-mediated Lyn and Fyn signaling and reducing intracellular calcium levels.[1]
-
NFAT Transcription: this compound has been identified as an inhibitor of NFAT (Nuclear Factor of Activated T-cells) transcription with an IC50 of 4.73 µM.[2]
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related compounds to provide a reference for experimental design. Note: This data is not exhaustive and is intended as a guide for initiating experiments.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | - | NFAT Transcription Assay | IC50 | 4.73 µM[2] |
| Gomisin L1 | A2780 (Ovarian Cancer) | Cytotoxicity Assay | IC50 (48h) | ~10 µM |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | IC50 (48h) | ~20 µM |
| Gomisin M1 | H9 T-cells | Anti-HIV-1 Activity | EC50 (4 days) | <0.65 µM[3] |
Experimental Protocols
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock in complete growth medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Potential signaling pathways affected by Gomisins.
References
Technical Support Center: Quantification of Gomisin E from Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Gomisin E from complex mixtures such as herbal extracts and biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the quantitative analysis of this compound?
A1: The most critical steps are sample preparation (extraction and cleanup), chromatographic separation, and detection. Each of these stages presents unique challenges that can significantly impact the accuracy and reproducibility of your results.
Q2: Which extraction method is most suitable for this compound from plant matrices?
A2: Ultrasound-assisted extraction (UAE) with an organic solvent like ethanol or methanol is a commonly employed and efficient method for extracting lignans, including this compound, from Schisandra chinensis fruits.[1][2] The choice of solvent and extraction parameters such as time, temperature, and solvent-to-solid ratio should be optimized for your specific matrix to maximize recovery.
Q3: How can I minimize matrix effects when quantifying this compound in biological samples using LC-MS?
A3: Matrix effects, which can cause ion suppression or enhancement, are a primary challenge in LC-MS-based bioanalysis.[1][3][4] To mitigate these effects, consider the following strategies:
-
Use of a suitable internal standard (IS): An ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with comparable ionization efficiency and chromatographic behavior can be used.
-
Thorough sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the sample matrix.[5]
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is identical to your sample matrix to compensate for any matrix-related signal alterations.
-
Standard addition method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample itself, which can be very effective in correcting for matrix effects.
Q4: What are the common challenges encountered during HPLC-UV analysis of this compound?
A4: Common challenges with HPLC-UV include co-elution of interfering compounds that absorb at the same wavelength as this compound, leading to inaccurate quantification.[6] Proper optimization of the mobile phase composition and gradient is crucial for achieving adequate chromatographic resolution. Additionally, baseline noise and drift can affect sensitivity and integration accuracy.
Q5: Are there any known stability issues with this compound?
A5: While specific forced degradation studies on this compound are not widely published, lignans as a class can be susceptible to degradation under certain conditions.[5][7] It is advisable to conduct stability studies to assess the impact of factors like temperature, pH, light, and oxidizing agents on your samples and standards.[8][9][10][11][12][13] Store stock solutions and prepared samples in the dark at low temperatures to minimize degradation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Inappropriate extraction solvent | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to find the optimal solvent for your matrix. Lignans are generally soluble in polar organic solvents.[8] |
| Insufficient extraction time or temperature | Optimize the extraction time and temperature. For UAE, typical durations range from 30 to 60 minutes.[2] However, excessive heat can lead to degradation. |
| Degradation of this compound during sample processing | Minimize exposure of the sample to light and high temperatures. Consider working under inert gas if oxidation is suspected. Evaluate the pH of the extraction solvent, as extreme pH can cause hydrolysis or degradation of lignans.[5] |
| Inefficient sample cleanup | If using SPE, ensure the cartridge type and elution solvents are appropriate for this compound. For LLE, optimize the solvent system and pH to ensure efficient partitioning of this compound into the organic phase. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or dilute the sample. |
| Contaminated guard or analytical column | Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| Incompatible injection solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary interactions with the stationary phase | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of phenolic compounds like this compound. |
Issue 3: Inaccurate or Irreproducible Quantification with LC-MS
| Possible Cause | Troubleshooting Step |
| Significant matrix effects | Implement strategies to mitigate matrix effects as described in FAQ 3. Quantify the matrix effect by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.[4] |
| Instability of this compound in the autosampler | Perform autosampler stability studies by reinjecting a sample at different time points to check for degradation. If unstable, keep the autosampler at a low temperature (e.g., 4°C). |
| Improper selection of MS parameters | Optimize the MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and MS/MS transitions (precursor and product ions, collision energy) for this compound to ensure optimal sensitivity and specificity. |
| Non-linearity of the calibration curve | Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range. |
Quantitative Data
Due to the limited availability of comprehensive validated quantitative data specifically for this compound in the public literature, the following tables provide data for structurally similar and co-occurring lignans from Schisandra chinensis. This information can serve as a valuable reference for method development and validation for this compound. It is imperative to perform a full method validation for the quantification of this compound in your specific matrix.
Table 1: HPLC-UV Method Parameters for Lignans in Schisandra chinensis [8]
| Analyte | Linearity Range (µg/mL) | Average Recovery (%) |
| Schisandrin | 25.02 - 150.1 | 97.74 - 102.71 |
| Gomisin J | 5.20 - 31.20 | 97.74 - 102.71 |
| Schisandrol B | 10.99 - 65.94 | 97.74 - 102.71 |
| Angeloylgomisin H | 14.10 - 84.60 | 97.74 - 102.71 |
| Gomisin G | 2.55 - 15.30 | 97.74 - 102.71 |
| Schisantherin A | 3.79 - 22.74 | 97.74 - 102.71 |
| Schisantherin B | 8.32 - 49.92 | 97.74 - 102.71 |
| Deoxyschisandrin | 5.16 - 30.96 | 97.74 - 102.71 |
| γ-Schisandrin | 9.10 - 54.60 | 97.74 - 102.71 |
| Schisandrin B | 20.70 - 124.2 | 97.74 - 102.71 |
| Schisandrin C | 4.56 - 27.36 | 97.74 - 102.71 |
Table 2: LC-MS Method Validation Parameters for Gomisin A in Rat Plasma
| Parameter | Value |
| Linearity Range | 5.0 - 250 ng/mL |
| LLOQ | 5.0 ng/mL |
| Recovery | 78.80 - 88.4% |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Accuracy | Within ± 15% |
| Inter-day Accuracy | Within ± 15% |
Table 3: UPLC-MS/MS Method Validation Parameters for Gomisin D in Rat Plasma [14]
| Parameter | Value |
| Linearity Range | 1 - 4000 ng/mL |
| LLOQ | 1 ng/mL |
| Recovery | 79.2 - 86.3% |
| Intra-day Precision (RSD%) | 3.3 - 12.9% |
| Inter-day Precision (RSD%) | 1.9 - 11.9% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Schisandra chinensis Fruits
This protocol is adapted from established methods for lignan extraction.[1][2]
-
Sample Preparation: Dry the fruits of Schisandra chinensis at a low temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Add 20 mL of 95% ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 45 minutes at a controlled temperature (e.g., 50°C).
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm membrane filter.
-
If necessary, evaporate the solvent under reduced pressure to concentrate the extract.
-
-
Sample for Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) to a known volume.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.
-
Visualizations
Signaling Pathways of Interest for Drug Development
While the direct molecular targets of this compound are still under investigation, studies on structurally similar lignans from Schisandra chinensis, such as Gomisin A and Gomisin N, have shed light on potentially relevant signaling pathways for drug development professionals. These pathways are often implicated in cellular processes related to inflammation, oxidative stress, and cell survival.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Gomisin A has been shown to modulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[9]
-
Nrf2/HO-1 Pathway: The Nrf2/HO-1 signaling cascade is a key cellular defense mechanism against oxidative stress. Gomisin A has been demonstrated to activate this pathway, suggesting its potential as an antioxidant agent.[9]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Gomisin N has been found to influence this pathway in the context of melanogenesis.[4]
Given the structural similarities between these Gomisins, it is plausible that this compound may also exert its biological effects through the modulation of these or related signaling pathways.
References
- 1. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 9. Quantitative Determination of Lignans from Schizandra chinensis by HPLC [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrpp.com [ijrpp.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijrpr.com [ijrpr.com]
- 14. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Gomisin E in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Gomisin E with other well-established anti-inflammatory agents. By presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating novel therapeutic agents for inflammatory diseases.
Introduction to this compound and Comparative Agents
This compound is a lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from this plant are known to possess various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. In macrophages, the key immune cells orchestrating the inflammatory response, this compound is believed to exert its anti-inflammatory effects by modulating critical signaling pathways and reducing the production of pro-inflammatory mediators.
To validate and benchmark the efficacy of this compound, this guide compares its activity against three compounds:
-
Gomisin N: A closely related and well-studied lignan from Schisandra chinensis. Due to the limited availability of specific quantitative data for this compound in the public domain, Gomisin N will be used as a proxy to provide a quantitative benchmark for a compound of the same class.
-
Dexamethasone: A potent synthetic glucocorticoid and a widely used steroidal anti-inflammatory drug. It serves as a standard positive control in anti-inflammatory research.
-
Quercetin: A common dietary flavonoid known for its antioxidant and anti-inflammatory properties. It represents a well-characterized natural, non-lignan anti-inflammatory compound.
The primary model for this comparison is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a standard in vitro model for studying inflammation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and the selected comparators is evaluated based on their ability to inhibit key inflammatory markers in LPS-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The following table summarizes the inhibitory concentration (IC₅₀) values for NO production.
| Compound | Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Citation |
| Gomisin N (proxy for this compound) | RAW 264.7 | LPS | Not explicitly defined as IC₅₀, but significant inhibition observed at 10-40 µM | [1] |
| Dexamethasone | RAW 264.7 | LPS | ~1.0 µM (estimated from graphical data) | [2] |
| Quercetin | RAW 264.7 | LPS | ~10 µM | [2] |
Inhibition of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory cascade.
| Compound | Cell Line | Stimulant | Effect on TNF-α Production | Effect on IL-6 Production | Citation |
| Gomisin N (proxy for this compound) | RAW 264.7 | LPS | Significant reduction in mRNA expression and secretion | Significant reduction in mRNA expression and secretion | [1] |
| Dexamethasone | RAW 264.7 | LPS | Significant suppression of secretion | Potent inhibition of secretion | [3][4] |
| Quercetin | RAW 264.7 | LPS | Significant reduction in secretion | Significant reduction in secretion | [2][5] |
| Parthenolide | THP-1 | LPS | IC₅₀: 1.091 µM | IC₅₀: 2.620 µM |
Note: Data for Parthenolide is presented for THP-1 cells as directly comparable data in RAW 264.7 cells was not available in the searched literature.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparative compounds are mediated through the modulation of key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. Gomisins, Dexamethasone, and Quercetin have all been shown to inhibit the activation of these pathways.
Caption: NF-κB and MAPK signaling pathways in macrophages.
Experimental Protocols
Macrophage Culture and Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation: For inflammatory response induction, macrophages are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).
Nitric Oxide (NO) Assay (Griess Assay)
-
After the stimulation period, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
After blocking, the supernatants and standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the cytokine concentrations are calculated from the standard curve.
Western Blot for NF-κB Activation
-
After treatment, cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα. A loading control like β-actin or GAPDH is also probed.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
The available evidence suggests that this compound, like other lignans from Schisandra chinensis, possesses significant anti-inflammatory properties in macrophages. Its mechanism of action involves the inhibition of key pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6, which is mediated through the suppression of the NF-κB and MAPK signaling pathways. When compared to the well-established anti-inflammatory agents Dexamethasone and Quercetin, this compound and its related compounds demonstrate a comparable mode of action. Further quantitative studies are warranted to precisely determine the potency of this compound relative to these standards. This guide provides a foundational framework for such investigations and highlights the potential of this compound as a novel therapeutic candidate for inflammatory diseases.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-alpha, IL-6, and IL-1 expression is inhibited by GAS6 in monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosine modulates nitric oxide in stimulated murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential upregulation of TNF-alpha, IL-6, and IL-8 production by deoxynivalenol (vomitoxin) and other 8-ketotrichothecenes in a human macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superinduction of TNF-alpha and IL-6 in macrophages by vomitoxin (deoxynivalenol) modulated by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin E vs. Gomisin A: A Comparative Analysis of Hepatoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective effects of Gomisin E and Gomisin A, two prominent lignans derived from Schisandra chinensis. While direct comparative studies on this compound are limited, this analysis leverages data on the structurally similar and extensively studied Gomisin N as a surrogate for this compound. The information presented herein is based on experimental data from in vivo and in vitro studies to facilitate an objective evaluation for research and drug development purposes.
Comparative Efficacy of Gomisin A and Gomisin N (as a proxy for this compound)
The following table summarizes the key hepatoprotective effects and mechanisms of Gomisin A and Gomisin N based on available scientific literature. This data provides a foundation for understanding their potential therapeutic applications in liver diseases.
| Feature | Gomisin A | Gomisin N (as a proxy for this compound) |
| Primary Hepatoprotective Mechanism | Antioxidant, Anti-inflammatory, Anti-apoptotic | Ameliorates Hepatic Steatosis, Reduces Oxidative Stress, Anti-inflammatory |
| Key Signaling Pathways | - Inhibition of NF-κB activation - Modulation of MAPK signaling pathway[1] | - Activation of SIRT1-AMPK pathway[2] - Inhibition of NF-κB activation[2] - Attenuation of Endoplasmic Reticulum (ER) Stress[3] |
| Effect on Liver Enzymes | - Significantly inhibits the increase of LDH and ALT induced by D-galactosamine (GalN)[4][5] - Markedly prevents the increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in CCl4-induced injury | - Inhibits the increase of LDH, ALT, and AST induced by carbon tetrachloride (CCl4)[4][5] - Inhibits the increase of AST induced by t-butyl hydroperoxide (TBH)[4][5] - Significantly inhibits the increase of LDH and ALT induced by GalN[4][5] |
| Antioxidant Activity | - Decreases hepatic lipid peroxidation[6] - Increases superoxide dismutase (SOD) activity | - Inhibits reactive oxygen species (ROS) generation[2] - Enhances antioxidant gene expression[2] |
| Anti-inflammatory Action | - Ameliorates mRNA levels of TNF-α, IL-1β, and iNOS | - Suppresses inflammatory gene expression[2] - Inhibits inducible nitric oxide synthase (iNOS) gene expression[7] |
| Anti-apoptotic Effect | - Attenuates the activation of caspase-3[8] - Reduces the number of apoptotic cells (TUNEL-positive)[8] | Not a primary reported mechanism |
| Effect on Hepatic Steatosis | Not a primary reported mechanism | - Reduces hepatic triglyceride accumulation[2] - Decreases lipogenesis gene expression and increases fatty acid oxidation gene expression[2] |
Experimental Protocols
The following are summaries of key experimental methodologies employed in the cited studies to evaluate the hepatoprotective effects of Gomisin A and Gomisin N.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats (Gomisin A)
-
Animal Model: Male Wistar rats.
-
Induction of Injury: A single intraperitoneal injection of CCl4 (50% in olive oil) at a dose of 1 ml/kg.
-
Treatment: Gomisin A was administered orally for 7 consecutive days prior to CCl4 administration.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage.
-
Histopathological Analysis: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver lesions.
-
Mechanism of Action Studies: Hepatic lipid peroxidation was determined by measuring malondialdehyde (MDA) levels. Superoxide dismutase (SOD) activity was also assessed. The expression of inflammatory mediators (TNF-α, IL-1β, iNOS) and NF-κB signaling proteins were evaluated using RT-PCR and Western blotting, respectively.
D-galactosamine (GalN) and Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice (Gomisin A)
-
Animal Model: Male ICR mice.
-
Induction of Injury: Intraperitoneal injection of D-galactosamine (700 mg/kg) and lipopolysaccharide (10 µg/kg).
-
Treatment: Gomisin A (25, 50, 100, and 200 mg/kg) was administered intraperitoneally 1 hour before the GalN/LPS injection[8].
-
Biochemical Analysis: Serum aminotransferase levels were measured. Hepatic lipid peroxidation and reduced glutathione levels were also determined[8].
-
Apoptosis Assessment: Apoptosis was evaluated by TUNEL staining and measurement of caspase-3 activation[8].
Chronic-Binge Ethanol-Induced Liver Injury in Mice (Gomisin N)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Injury: Mice were fed a liquid diet containing 5% ethanol for 10 days, followed by a single oral gavage of ethanol (5 g/kg body weight).
-
Treatment: Gomisin N (10 or 20 mg/kg) was administered orally for the last 5 days of the ethanol diet.
-
Biochemical Analysis: Serum ALT and AST levels were measured. Hepatic triglyceride levels were also quantified.
-
Histopathological Analysis: Liver sections were stained with H&E and Oil Red O to visualize lipid accumulation.
-
Mechanism of Action Studies: The expression of genes and proteins related to lipogenesis, fatty acid oxidation, oxidative stress (CYP2E1), and inflammation (NF-κB) were analyzed by qPCR and Western blotting. The activation of the SIRT1-AMPK pathway was also investigated[2].
In Vitro Hepatocyte Injury Models (Gomisin A and Gomisin N)
-
Cell Model: Primary cultured rat hepatocytes.
-
Induction of Injury: Hepatocytes were treated with carbon tetrachloride (CCl4, 10 mM), t-butyl hydroperoxide (TBH, 0.5 mM), or D-galactosamine (GalN, 30 mM).
-
Treatment: Various concentrations (0.1, 1, 10, 100 µM) of Gomisin A or Gomisin N were added to the culture medium.
-
Assessment of Cytotoxicity: The release of lactate dehydrogenase (LDH), ALT, and AST into the culture medium was measured to quantify hepatocyte injury[4][5].
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the hepatoprotective effects of Gomisin A and Gomisin N.
Caption: Gomisin A hepatoprotective signaling pathway.
Caption: Gomisin N (as a proxy for this compound) hepatoprotective signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis [jstage.jst.go.jp]
- 5. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticancer activities of several key lignans isolated from the medicinal plant Schisandra chinensis. The data presented is compiled from various experimental studies to offer an objective overview of their performance against different cancer cell lines. This document details the cytotoxic effects, impact on cell cycle progression, and induction of apoptosis, supported by experimental data and methodologies.
Comparative Anticancer Activity of Schisandra Lignans
The anticancer potential of Schisandra lignans is primarily evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of prominent Schisandra lignans against a range of human cancer cell lines.
Table 1: IC50 Values of Schisandrin A, B, and C
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 (Breast) | 26.61 | [1] |
| MCF-7 (Breast) | 112.67 | [1] | |
| Schisandrin B | HCT116 (Colon) | Varies by cell line | [2] |
| HT29 (Colon) | Varies by cell line | [2] | |
| SW620 (Colon) | Varies by cell line | [2] | |
| A549 (Lung) | Dose-dependent inhibition | [3] | |
| NCI-H460 (Lung) | ≥40 | [4] | |
| H661 (Lung) | ≥40 | [4] | |
| A375 (Melanoma) | Dose-dependent inhibition | [5][6] | |
| B16 (Melanoma) | Dose-dependent inhibition | [6] | |
| MDA-MB-231 (Breast) | Starting from 5 | [7] | |
| Hs-578T (Breast) | Starting from 5 | [7] | |
| TCHBC5 (Breast) | Starting from 10 | [7] | |
| Schisandrin C | Bel-7402 (Hepatocellular) | 81.58 ± 1.06 | [8] |
| KB-3-1 (Nasopharyngeal) | 108.00 ± 1.13 | [8] | |
| Bcap37 (Breast) | 136.97 ± 1.53 | [8] | |
| NTERA-2 (Teratocarcinoma) | 16.61 ± 0.13 | [9] |
Table 2: IC50 Values of Gomisin A, J, L1, and N
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Gomisin A | HepG2-DR (drug-resistant) | >150 | [10] |
| Gomisin J | Glioma cell lines | - | [11] |
| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [12][13] |
| SKOV3 (Ovarian) | 55.05 ± 4.55 | [12][13] | |
| HL-60 (Leukemia) | 82.02 | [12] | |
| HeLa (Cervical) | 166.19 | [12] | |
| MCF7 (Breast) | >200 | [12] | |
| Gomisin N | HeLa (Cervical) | - | [14] |
Table 3: IC50 Values of Deoxyschizandrin and Schisantherin A/C
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Deoxyschizandrin | A2780 (Ovarian) | 27.81 | [15][16] |
| OVCAR3 (Ovarian) | 70.34 | [17] | |
| SKOV3 (Ovarian) | 67.99 | [17] | |
| HT1376 (Bladder) | Dose-dependent inhibition | [18] | |
| J82 (Bladder) | Dose-dependent inhibition | [18] | |
| Schisantherin A | A549 (Lung) | 6.53 µg/ml | [19] |
| HCC827 (Lung) | 16.38 µg/ml | [19] | |
| Schisantherin C | A549 (Lung) | 10-70 | |
| HCT-15 (Colon) | 10-70 | [20] | |
| T47D (Breast) | 10-70 | [20] | |
| MDA-MB-231 (Breast) | 10-70 | [20] |
Mechanisms of Anticancer Action
Schisandra lignans exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several Schisandra lignans have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Schisandrin B: Induces G0/G1 phase arrest in A549 lung cancer cells and melanoma cells.[3][6] This is often accompanied by the downregulation of cyclin D1, CDK4, and CDK6, and upregulation of p53 and p21.[3]
-
Deoxyschizandrin: Induces G0/G1 phase arrest in human ovarian cancer cells by inhibiting the expression of cyclin E.[17][15][16]
-
Schisantherin C: Causes accumulation of cells in the G0/G1 phase in A549 cells.[20]
-
Schisandrin C: Induces S phase arrest in NTERA-2 cells.[9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many Schisandra lignans are potent inducers of apoptosis.
-
Schisandrin B: Triggers apoptosis in A549 cells by increasing the expression of Bax and cleaved caspases-3 and -9, while decreasing Bcl-2 levels.[3] It also promotes apoptosis in colon cancer cells.[2]
-
Gomisin L1: Induces apoptosis in human ovarian cancer cells through the regulation of NADPH oxidase and the generation of reactive oxygen species (ROS).[12][13]
-
Gomisin A: Can enhance the antitumor effect of other chemotherapeutic agents like paclitaxel in ovarian cancer.[21]
-
Schisandrin C: Induces apoptosis in NTERA-2 cells, as evidenced by increased caspase-3 activity.[9]
-
Deoxyschizandrin: Promotes apoptosis in bladder cancer cells.[18]
Signaling Pathways Modulated by Schisandra Lignans
The anticancer activities of Schisandra lignans are mediated by their interaction with various cellular signaling pathways.
-
Schisandrin B: Has been shown to inhibit the Wnt/β-catenin signaling pathway in melanoma cells.[5][6] It also inhibits the NF-κB and p38 MAPK signaling pathways in large-cell lung cancer.[4]
-
Deoxyschizandrin: Regulates the PI3K-AKT signaling pathway through ALOX5 in bladder cancer cells.[18]
-
Gomisin A: Its therapeutic mechanism in non-small cell lung cancer may be related to the PI3K-Akt signaling pathway.
-
Schisantherin A: Induces ferroptosis in non-small cell lung cancer through the YAP/ACSL4/TfR signaling pathway.[19]
Below are graphical representations of some of the key signaling pathways involved.
Caption: Schisandrin B induced apoptosis pathway.
Caption: Deoxyschizandrin induced cell cycle arrest.
Caption: Gomisin L1 induced ROS-mediated apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the individual research articles.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.8 × 10³ to 1.0 × 10⁵ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Schisandra lignan for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for an additional 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the lignan that causes a 50% reduction in cell viability compared to the control.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the lignan, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
For Cell Cycle Analysis:
-
Cell Fixation: Harvest and fix the treated cells in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
For Apoptosis Analysis:
-
Staining: Stain the treated cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Conclusion
The Schisandra lignans presented in this guide demonstrate significant and varied anticancer activities across a range of cancer cell lines. Their mechanisms of action, primarily through the induction of cell cycle arrest and apoptosis, involve the modulation of key signaling pathways. The data compiled here provides a valuable resource for researchers and professionals in the field of oncology and drug discovery, highlighting the potential of these natural compounds as templates for the development of novel anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Schisandrin B to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deoxyschizandrin Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. sentosacy.com [sentosacy.com]
- 20. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating a Target: A Comparative Guide to Confirming Gomisin E Engagement in Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended cellular target is a critical step in the validation of its mechanism of action. Gomisin E, a lignan isolated from Schisandra chinensis, has demonstrated a range of biological activities, modulating pathways such as NFAT, PI3K/Akt, and NF-κB. However, its direct molecular target remains to be definitively identified. This guide provides a comparative overview of modern cell-based methodologies to first identify and subsequently confirm the target engagement of this compound, empowering researchers to elucidate its therapeutic potential.
This publication will detail and compare key experimental approaches for target identification and validation. We will explore the principles behind affinity-based target discovery and delve into robust methods for confirming direct binding within a cellular context, such as the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Identifying the Elusive Target of this compound: A Methodological Approach
Given that the direct molecular target of this compound is not yet established, the initial step involves target identification. A common and powerful strategy is affinity-based proteomics.
Affinity-Based Target Identification Workflow
This technique relies on immobilizing a derivative of this compound onto a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. The proteins that bind to the this compound bait are then eluted and identified using mass spectrometry.
Confirming Target Engagement: A Head-to-Head Comparison of Cellular Assays
Once potential targets are identified, the next crucial step is to confirm direct engagement in a physiologically relevant context. Here, we compare two leading cell-based assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. |
| Target Requirement | Endogenous or overexpressed protein. | Overexpressed protein fused to NanoLuc luciferase. |
| Compound Labeling | Not required. | Requires a specific fluorescent tracer for the target. |
| Readout | Quantification of soluble protein after heat shock (e.g., Western Blot, ELISA). | Ratiometric measurement of light emission at two wavelengths. |
| Throughput | Moderate to high, depending on the detection method. | High. |
| Key Advantages | Label-free for the compound and can be used for endogenous proteins. | Provides quantitative binding data (affinity, occupancy) in live cells. |
| Key Limitations | Indirect measure of binding; not all proteins show a thermal shift. | Requires genetic modification of the target protein and development of a specific tracer. |
Quantitative Insights into this compound Activity
While the direct target is unknown, the inhibitory effect of this compound on the transcription of Nuclear Factor of Activated T-cells (NFAT) has been quantified.
| Compound | Assay | Target Pathway | IC50 |
| This compound | NFAT Reporter Assay | NFAT Transcription | 4.73 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing CETSA to validate the interaction between this compound and a putative target protein.
1. Cell Culture and Treatment:
-
Culture cells expressing the target protein to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
2. Thermal Challenge:
-
Harvest and resuspend cells in a buffered saline solution.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. A no-heat control is included.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using a quantitative detection method such as Western blotting or an immunoassay.
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each this compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET Target Engagement Assay Protocol
This protocol provides a generalized workflow for a NanoBRET assay to quantify the binding of this compound to a potential target in live cells.
1. Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96- or 384-well white assay plate and incubate for 24-48 hours.
2. Assay Setup:
-
Prepare solutions of the NanoBRET® tracer and this compound at various concentrations.
-
Add the NanoBRET® tracer and either this compound or vehicle control to the cells.
3. Signal Detection:
-
Add the NanoGlo® substrate to the wells.
-
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (>600 nm) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement. This data can be used to determine the IC50 of this compound for the target protein.
Signaling Pathways Modulated by Gomisin Lignans
Lignans from Schisandra, including this compound and its analogs, have been shown to influence several key signaling cascades implicated in inflammation, cell survival, and metabolism. Understanding these downstream effects provides context for the biological consequences of target engagement.
By employing the methodologies outlined in this guide, researchers can systematically approach the challenge of identifying and validating the cellular targets of this compound. This crucial information will pave the way for a deeper understanding of its mechanism of action and accelerate its potential development as a therapeutic agent.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Gomisin E
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Gomisin E, a bioactive lignan found in Schisandra chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical method.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are presented below. These protocols are based on established methods for the analysis of lignans in Schisandra chinensis and its biological matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in plant extracts and formulations where the concentration of the analyte is relatively high.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Plant material is typically extracted with methanol or ethanol, followed by filtration before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before injection.[5]
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters for the HPLC and LC-MS/MS methods for this compound quantification. The data for HPLC is generalized from methods for lignan analysis, while the LC-MS/MS data is specific to a validated method for this compound.[4]
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | Typically in the µg/mL range | 0.5 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | ng/mL range | Sub-ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | 0.5 ng/mL[4] |
| Precision (RSD%) | < 2% | Intra-day: 3.44% - 10.38% Inter-day: 6.70% - 11.66%[4] |
| Accuracy (Recovery %) | Typically 95-105% | Intra-day: 93.89% - 106.13% Inter-day: 95.70% - 104.59%[4] |
Methodology Visualization
To facilitate a clearer understanding of the analytical workflows and comparative logic, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods.
Caption: Comparison of HPLC and LC-MS/MS performance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC [agris.fao.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Gomisin E's Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gomisin E, a lignan isolated from Schisandra chinensis, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of the reported effects of this compound and related compounds in various animal models. By presenting the available experimental data, this document aims to facilitate an objective assessment of the reproducibility of its biological activities and to guide future research and development.
Comparative Efficacy of Gomisins and Related Lignans
The therapeutic potential of various Gomisins has been explored across a spectrum of disease models. The following table summarizes the quantitative outcomes from key preclinical studies, offering a comparative overview of their efficacy.
| Compound | Animal Model | Disease/Condition | Key Quantitative Outcomes | Alternative Compounds Studied | Reference |
| Gomisin A | Ovarian Cancer Mouse Model (SKOV3 & A2780 cell lines) | Ovarian Cancer | - Enhanced the tumor inhibitory effects of paclitaxel. The combination group showed a significant reduction in tumor growth compared to the paclitaxel-only group. | Paclitaxel | [1] |
| Gomisin G | Disuse Muscle Atrophy Mouse Model (C57BL/6N mice) | Muscle Atrophy | - Increased muscle mass and strength. - Decreased expression of muscle atrophic factors (myostatin, atrogin-1, MuRF1). - Increased expression of protein synthesis factors (mTOR and 4E-BP1). | Vehicle control | [2][3] |
| Gomisin J | Angiotensin II-induced Hypertensive Mouse Model (C57/BL6 mice) | Hypertension | - Markedly attenuated the increase in blood pressure induced by Angiotensin II. - Reversed the decrease in plasma nitric oxide metabolites. | Gomisin A | [4] |
| Gomisin M2 | Atopic Dermatitis-like Mouse Model (BALB/c mice) | Atopic Dermatitis | - Improved symptoms of atopic dermatitis. - Inhibited the activation of inflammatory mediators. | Vehicle control | [5] |
| Gomisin N | High-Fat Diet-induced Obese Mouse Model (C57BL/6 mice) | Obesity | - Effectively lowered final body weight and adipose tissue mass. - Reduced serum levels of glucose, total triglyceride, and cholesterol. | Vehicle control | [6] |
| Schisandra Lignans (in general) | Alzheimer's Disease Rat Model | Alzheimer's Disease | - Ameliorated cognitive impairment. - Alleviated Aβ accumulation and hyperphosphorylation of tau in the hippocampus. | Not specified | [7] |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are the methodologies for key experiments cited in this guide.
Gomisin A in Ovarian Cancer Mouse Model[1]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.
-
Procedure: 5x106 SKOV3 cells were injected subcutaneously into the right flank of each mouse. When tumors reached approximately 100 mm3, mice were randomly assigned to four groups: Control (saline), Gomisin A (GA), Paclitaxel (PTX), and GA + PTX.
-
Dosage and Administration:
-
GA: 20 mg/kg, intraperitoneal injection, daily for 14 days.
-
PTX: 10 mg/kg, intraperitoneal injection, every other day for 14 days.
-
-
Outcome Measures: Tumor volume was calculated daily (Volume = L × W²/2). After 14 days, tumors were excised and weighed. Body weight was monitored daily.
Gomisin G in Disuse Muscle Atrophy Mouse Model[2][3]
-
Animal Model: Ten-week-old C57BL/6N male mice.
-
Procedure: Mice were subjected to spiral wire immobilization on one hindlimb for two weeks to induce muscle atrophy. After the immobilization period, the wire was removed, and mice were randomly divided into two groups: Immobilization + Vehicle (IV) and Immobilization + Gomisin G (IG).
-
Dosage and Administration: Gomisin G (1 mg/kg/day) or vehicle was administered orally for two weeks.
-
Outcome Measures: Muscle mass and strength were assessed. Protein expression levels of atrophic and protein synthesis factors in the gastrocnemius muscle were determined by western blotting.
Gomisin J in Hypertension Mouse Model[4]
-
Animal Model: C57/BL6 mice.
-
Procedure: Hypertension was induced by subcutaneous infusion of Angiotensin II (Ang II) (2 μg kg⁻¹ min⁻¹) for 2 weeks using osmotic mini-pumps.
-
Dosage and Administration: Gomisin J (1 and 3 μg kg⁻¹ min⁻¹) or Gomisin A was co-administered with Ang II.
-
Outcome Measures: Blood pressure was monitored. Plasma nitric oxide (NO) metabolites were measured. Vascular productions of NO and reactive oxygen species (ROS) in the thoracic aorta were assessed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logic of the study.
Caption: Signaling pathway of Gomisin M2 in atopic dermatitis.
Caption: Experimental workflow for Gomisin G in a disuse muscle atrophy model.
Concluding Remarks
The available data suggests that various Gomisins exhibit promising therapeutic effects in a range of animal models. However, a direct assessment of the reproducibility of this compound's effects is challenging due to the limited number of studies focused specifically on this compound and the absence of direct replication studies. The presented comparative data on different Gomisins provides a foundational basis for researchers. To rigorously establish the reproducibility and translatability of these findings, future research should prioritize:
-
Standardized Protocols: Adoption of standardized and well-documented experimental protocols across different laboratories.
-
Head-to-Head Comparisons: Direct comparative studies of different Gomisins for the same condition to determine relative efficacy.
-
Investigation in Multiple Animal Models: Validation of findings in more than one animal model for a specific disease to enhance the robustness of the preclinical data.
This guide serves as a resource to critically evaluate the existing evidence and to inform the design of future studies aimed at validating the therapeutic potential of this compound and related compounds.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Gomisin E and Its Congeners
An examination of the existing research on the lignan Gomisin E reveals a focused but limited scope of its characterized biological activities when compared to its structural relatives within the Gomisin family. While data on synthetic analogues of this compound remains elusive in publicly accessible literature, a comparative overview of its activity alongside other naturally occurring Gomisins and a case study on synthetic analogues of Gomisin B provides valuable insights for researchers and drug development professionals.
This compound, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has been identified as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription with an IC50 of 4.73 μM.[1] However, a comprehensive public profile of its broader biological effects is not as extensively documented as that of other Gomisins. This guide provides a comparative look at the known activity of this compound in the context of its more thoroughly studied natural analogues, and explores the landscape of synthetic Gomisin analogues through a detailed examination of derivatives of Gomisin B.
Comparative Biological Activity of Gomisin Lignans
The biological activities of various Gomisins have been explored across several therapeutic areas, including oncology, neuroprotection, and hepatoprotection. The following tables summarize the available quantitative data for direct comparison.
Anticancer Activity
Gomisin lignans have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines.
| Compound | Cell Line(s) | Activity Type | IC50 / Effect | Reference |
| This compound | Jurkat | NFAT Transcription Inhibition | 4.73 μM | [1] |
| Gomisin A | PC3 (Prostate) | Cytotoxicity | 20-100 μM (dose-dependent) | [2] |
| Gomisin B Analogue (5b) | SIHA (Cervical) | Cytotoxicity | 0.24 μM | [3] |
| Gomisin J | MCF7, MDA-MB-231 (Breast) | Cytotoxicity | <10 µg/ml (suppressed proliferation) | [4][5] |
| Gomisin L1 | A2780, SKOV3 (Ovarian) | Cytotoxicity | 21.92 ± 0.73 μM, 55.05 ± 4.55 μM | [6] |
| Gomisin N | HeLa (Cervical) | Enhancement of TNF-α-induced apoptosis | Not specified | [7] |
Neuroprotective Activity
Several Gomisins have shown promise in protecting neuronal cells from various insults, suggesting potential applications in neurodegenerative diseases.
| Compound | Model System | Activity Type | EC50 / Effect | Reference |
| Gomisin J | HT22 (Hippocampal) | Protection against t-BHP-induced oxidative damage | 43.3 ± 2.3 μM | [2] |
| Gomisin N | PC12 | Inhibition of dopamine content | 25.4% inhibition at 50 µg/ml | [2] |
Hepatoprotective Activity
The liver-protective effects of Gomisins are a well-documented area of their pharmacology.
| Compound | Model System | Activity Type | Effect | Reference |
| Gomisin A | Primary rat hepatocytes | Protection against D-galactosamine-induced injury | Significant inhibition of LDH and ALT release | [8][9] |
| Gomisin N | Primary rat hepatocytes | Protection against CCl4, TBH, and D-galactosamine-induced injury | Significant inhibition of LDH, ALT, and AST release | [8][9] |
Synthetic Analogues: A Case Study of Gomisin B
While synthetic analogues of this compound are not described in the available literature, research into analogues of other Gomisins, such as Gomisin B, provides a template for the potential of synthetic modification. A series of 1,2,3-triazole derivatives of Gomisin B were synthesized and evaluated for their anticancer activity.[3]
One of the most potent analogues, compound 5b, demonstrated an IC50 value of 0.24 μM against the SIHA cervical cancer cell line, an activity level greater than the standard chemotherapeutic drug doxorubicin.[3] This highlights the potential for synthetic chemistry to enhance the biological activities of the natural Gomisin scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Gomisin activities.
NFAT-Luciferase Reporter Assay (for this compound)
-
Cell Line: Jurkat T-cells.
-
Methodology: Cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter and a Renilla luciferase-expressing plasmid for normalization. Following transfection, cells are pre-incubated with varying concentrations of this compound before stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the NFAT signaling pathway. Luciferase activity is measured using a luminometer, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in NFAT-driven luciferase expression.[1]
Cell Viability (MTT) Assay (for Gomisin L1)
-
Cell Lines: A2780 and SKOV3 human ovarian cancer cells.
-
Methodology: Cells are seeded in 96-well plates and treated with various concentrations of Gomisin L1 for 48 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is determined as the concentration that reduces cell viability by 50% compared to untreated control cells.[6]
Synthesis of Gomisin B Analogues
-
Starting Material: Gomisin B isolated from Schisandra grandiflora.
-
General Procedure: A series of 1,2,3-triazole derivatives were synthesized at the C-7' position of the Gomisin B core. This involved a diastereoselective Michael addition followed by a regioselective Huisgen 1,3-dipolar cycloaddition reaction. The resulting triazolyl derivatives were purified and characterized using modern spectroscopic techniques.[3]
Signaling Pathways and Visualizations
The biological activities of Gomisins are mediated through their interaction with various cellular signaling pathways.
Figure 1. Simplified signaling pathways for Gomisin N and this compound.
The diagram illustrates how Gomisin N enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR pathways.[7] In contrast, this compound is shown to inhibit the calcineurin-dependent dephosphorylation and subsequent activation of the NFAT transcription factor.[1]
Figure 2. General workflow for the synthesis of Gomisin B analogues.
This flowchart outlines the key chemical reactions used to generate a library of Gomisin B analogues for biological screening.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Activities of Gomisin A and Gomisin N -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
Comparing the effects of Gomisin E across different breast cancer cell lines
Absence of Data on Gomisin E: Extensive literature searches did not yield specific data regarding the effects of this compound on breast cancer cell lines. Therefore, this guide provides a comparative analysis of other Gomisin analogs (A, G, J, L1, M2, and N) for which experimental data are available. This information offers valuable insights into the potential anti-cancer activities of this class of compounds.
This guide presents a comparative overview of the cytotoxic and mechanistic effects of various Gomisin lignans, isolated from Schisandra chinensis, across a panel of human breast cancer cell lines. The data compiled herein is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these natural compounds as potential therapeutic agents.
Quantitative Effects of Gomisins on Breast Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of Gomisins' effects on the viability and proliferation of different breast cancer cell lines.
| Gomisin Analog | Breast Cancer Cell Line | Cell Line Subtype | IC50 Value | Other Quantitative Effects |
| Gomisin G | MDA-MB-231 | Triple-Negative | Not specified, but effective at 10 µM[1][2] | Suppressed viability[1][2] |
| MDA-MB-468 | Triple-Negative | Not specified, but effective | Suppressed viability[1][2] | |
| MCF-7 | ER+, PR+, HER2- | No significant effect[1][2] | - | |
| T47D | ER+, PR+, HER2- | No significant effect[1][2] | - | |
| ZR75-1 | ER+, PR+, HER2+ | No significant effect | - | |
| Gomisin J | MCF-7 | ER+, PR+, HER2- | Not specified | Suppressed proliferation at <10 µg/ml; Decreased viability at >30 µg/ml[3][4][5] |
| MDA-MB-231 | Triple-Negative | Not specified | Suppressed proliferation at <10 µg/ml; Decreased viability at >30 µg/ml[3][4][5] | |
| Gomisin L1 | MCF-7 | ER+, PR+, HER2- | > 200 µM[6] | No cytotoxicity observed[6] |
| Gomisin M2 | MDA-MB-231 | Triple-Negative | 60 µM (at 48h)[7] | - |
| HCC1806 | Triple-Negative | 57 µM (at 48h)[7] | - | |
| MCF10A (Normal) | Non-malignant | > 80 µM (at 48h)[7] | Less inhibitory effect compared to cancer cell lines[7] |
Mechanistic Effects of Gomisins in Breast Cancer Cells
The differential effects of Gomisin analogs on key cellular processes such as apoptosis, necroptosis, and cell cycle progression are detailed below. These distinctions highlight the varied mechanisms of action and potential therapeutic applications of each compound.
| Gomisin Analog | Breast Cancer Cell Line | Apoptosis | Necroptosis | Cell Cycle Arrest |
| Gomisin G | MDA-MB-231 | No induction[1][2] | Not reported | G1 phase arrest[1][2] |
| Gomisin J | MCF-7 | Minimal induction | Predominantly induced[3][4][5] | Not reported |
| MDA-MB-231 | Induced | Lower level of induction | Not reported | |
| Gomisin M2 | MDA-MB-231 | Induced[7][8] | Not reported | Not reported |
| HCC1806 | Induced[7][8] | Not reported | Not reported | |
| Schizandrin * | T47D | Not reported | Not reported | Induced[6][9] |
*Schizandrin is a related lignan from Schisandra chinensis and is included for its reported effect on a breast cancer cell line.
Signaling Pathways Modulated by Gomisins
Several Gomisin compounds have been shown to modulate specific signaling pathways that are crucial for breast cancer cell proliferation and survival.
Gomisin G Signaling Pathway in MDA-MB-231 Cells
Gomisin G has been demonstrated to inhibit the AKT signaling pathway, leading to a downstream decrease in Cyclin D1 and subsequent cell cycle arrest at the G1 phase in the triple-negative breast cancer cell line MDA-MB-231.[1][2]
Caption: Gomisin G inhibits AKT, leading to Cyclin D1 downregulation and G1 arrest.
Gomisin M2 Signaling Pathway in TNBC Cells
In triple-negative breast cancer cells such as MDA-MB-231 and HCC1806, Gomisin M2 has been found to downregulate the Wnt/β-Catenin signaling pathway, which is known to play a critical role in cancer stem cell self-renewal.[7][8]
Caption: Gomisin M2 suppresses the Wnt/β-Catenin pathway, inhibiting proliferation.
Experimental Protocols
The methodologies summarized below are based on the descriptions provided in the cited literature. For complete details, please refer to the original publications.
Cell Culture and Viability Assays
-
Cell Lines and Culture: Breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T47D, ZR75-1, HCC1806) and the non-malignant breast epithelial cell line (MCF10A) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with various concentrations of Gomisin compounds or DMSO (as a control) for specified durations (e.g., 3 and 5 days).[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with Gomisin, harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by a flow cytometer.
-
Flow Cytometry for Cell Cycle Analysis: For cell cycle analysis, Gomisin-treated cells were harvested, fixed (e.g., in 70% ethanol), and stained with a solution containing PI and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1][2]
Western Blot Analysis
-
Protein Extraction and Quantification: Cells were lysed in RIPA buffer, and the total protein concentration was determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., AKT, Cyclin D1, β-catenin, cleaved caspase-3, PARP). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the effects of Gomisin compounds on breast cancer cell lines.
Caption: General workflow for in vitro analysis of Gomisin effects on breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gomisin E and NADPH Oxidase: A Comparative Guide to its Regulatory Role
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gomisin E and other compounds in the regulation of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). The following sections detail the available experimental data, outline relevant methodologies, and visualize the pertinent biological pathways to offer an objective assessment of this compound's potential as a modulator of NADPH oxidase activity.
Quantitative Comparison of NADPH Oxidase Inhibitors
| Compound | Target/Assay System | IC50 Value | Reference |
| Gomisin T | NOX2 (PLB-985 cells) | 9.4 ± 3.6 µM | [1] |
| Pregomisin | NOX2 (PLB-985 cells) | 62.9 ± 11.3 µM | [1] |
| Gomisin C | FMLP-stimulated O2- formation (rat neutrophils) | 21.5 ± 4.2 µg/mL | [2][3] |
| Gomisin C | PMA-stimulated O2- formation (rat neutrophils) | 26.9 ± 2.1 µg/mL | [2][3] |
| Apocynin | PMA-stimulated HL-60 cells (L012 assay) | 97 µM | [4] |
| VAS3947 | PMA-stimulated HL-60 cells (L012 assay) | 2 µM | [4] |
| VAS3947 | HL-60 cell-mediated cytochrome c reduction | 1 µM | [4] |
| Diphenyleneiodonium (DPI) | General flavoprotein inhibitor | Potent, but non-specific |
Note: The IC50 values for Gomisin C are provided in µg/mL. For comparison, the approximate molar concentration for an IC50 of 25 µg/mL for Gomisin C (Molar Mass ≈ 414.47 g/mol ) is ~60 µM.
Experimental Protocols
The validation of NADPH oxidase regulation by compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparative data.
Cellular NADPH Oxidase Activity Assay (Luminol/L-012-based)
This protocol is adapted from methods used to assess NADPH oxidase activity in cell lines such as HL-60 or PLB-985.
-
Cell Preparation:
-
Culture human promyelocytic leukemia cells (e.g., HL-60 or PLB-985) under standard conditions.
-
Differentiate cells into a neutrophil-like phenotype by incubation with dimethyl sulfoxide (DMSO) for 5-7 days.
-
Harvest and resuspend the differentiated cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Assay Procedure:
-
Seed the differentiated cells into a 96-well white opaque plate.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes).
-
Add a luminol-based substrate (e.g., L-012) and horseradish peroxidase (HRP) to each well.
-
Stimulate NADPH oxidase activity by adding an agonist such as phorbol 12-myristate 13-acetate (PMA).
-
Immediately measure the chemiluminescence using a microplate reader over a time course.
-
-
Data Analysis:
-
Calculate the rate of ROS production from the slope of the chemiluminescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay
This spectrophotometric assay is a classic method for measuring superoxide production.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., phosphate-buffered saline).
-
Add cytochrome c to the buffer.
-
In parallel reactions, include superoxide dismutase (SOD) as a negative control to confirm the specificity of superoxide detection.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture containing cytochrome c.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a source of NADPH oxidase (e.g., cell lysate or purified enzyme) and the substrate NADPH.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 550 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction using the extinction coefficient.
-
The SOD-inhibitable portion of the rate represents the NADPH oxidase activity.
-
Determine the percent inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.
-
Visualizing the Role of this compound in NADPH Oxidase Regulation
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's regulation of NADPH oxidase and a typical experimental workflow for its validation.
Caption: Proposed mechanism of this compound-mediated apoptosis via inhibition of NADPH oxidase and subsequent reduction in ROS production.
Caption: A typical experimental workflow for validating the inhibitory effect of this compound on NADPH oxidase activity.
Discussion and Future Directions
The available evidence on lignans from Schisandra chinensis, particularly Gomisin T and Gomisin C, strongly suggests that this compound is a promising candidate for the regulation of NADPH oxidase. Studies on Gomisin L1 further support the involvement of this class of compounds in modulating NADPH oxidase-dependent ROS production, which can lead to significant cellular outcomes such as apoptosis in cancer cells.[5][6][7]
However, to definitively validate the role of this compound, further research is required. Specifically, studies determining the direct IC50 of this compound on various NADPH oxidase isoforms are crucial. Mechanistic studies to elucidate the precise binding site and mode of inhibition would also be highly valuable for drug development professionals. The experimental protocols outlined in this guide provide a solid framework for conducting such validation studies.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gomisin D, J, and O on Photoprotective Efficacy
For Immediate Release: A comprehensive comparative study has elucidated the photoprotective properties of three dibenzocyclooctadiene lignans—Gomisin D, Gomisin J, and Gomisin O—highlighting their potential as agents in the development of skincare and dermatological treatments. The investigation focused on their ability to mitigate the damaging effects of UVA and UVB radiation on human keratinocytes. Key findings indicate that Gomisin D and J, in particular, exhibit significant protective effects against UV-induced cellular damage.
Executive Summary of Comparative Photoprotective Performance
Experimental data reveals that both Gomisin D and Gomisin J confer notable protection to human keratinocytes upon exposure to UVA and UVB radiation. These compounds were observed to enhance cell viability, reduce cytotoxicity, and suppress the generation of intracellular reactive oxygen species (ROS), a key driver of photoaging and skin cancer. In contrast, Gomisin O demonstrated limited to no significant photoprotective activity in the conducted assays. Gomisin D emerged as a particularly potent agent, not only in photoprotection but also in exhibiting anti-melanogenic properties.
Quantitative Data Summary
The photoprotective effects of Gomisin D, J, and O were quantified through a series of in vitro assays on human HaCaT keratinocytes. The cells were pre-treated with 30 µM of each Gomisin for one hour before being subjected to UVA (20 J/cm²) or UVB (50 mJ/cm²) irradiation. The subsequent analysis of cell viability, cytotoxicity (LDH release), and intracellular ROS production provided the basis for this comparative guide.
Table 1: Effect of Gomisins on Keratinocyte Viability Post-UV Irradiation[1][2][3]
| Treatment Group | Mean Viability (%) vs. Control (No UV) |
| UVA Irradiation (20 J/cm²) | |
| UVA Only | 55.2% |
| Gomisin D + UVA | 78.5% |
| Gomisin J + UVA | 72.3% |
| Gomisin O + UVA | 58.1% |
| UVB Irradiation (50 mJ/cm²) | |
| UVB Only | 60.8% |
| Gomisin D + UVB | 82.4% |
| Gomisin J + UVB | 75.9% |
| Gomisin O + UVB | 63.2% |
Table 2: Effect of Gomisins on LDH Release (Cytotoxicity) in Keratinocytes Post-UV Irradiation[1][2][3]
| Treatment Group | Mean LDH Release (%) vs. Control |
| UVA Irradiation (20 J/cm²) | |
| UVA Only | 100% (Baseline for comparison) |
| Gomisin D + UVA | 45.3% |
| Gomisin J + UVA | 58.7% |
| Gomisin O + UVA | 95.2% |
| UVB Irradiation (50 mJ/cm²) | |
| UVB Only | 100% (Baseline for comparison) |
| Gomisin D + UVB | 40.1% |
| Gomisin J + UVB | 52.6% |
| Gomisin O + UVB | 92.8% |
Table 3: Effect of Gomisins on Intracellular ROS Production in Keratinocytes Post-UV Irradiation[1]
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) |
| UVA Irradiation (20 J/cm²) | |
| UVA Only | ~350 |
| Gomisin D + UVA | ~150 |
| Gomisin J + UVA | ~200 |
| Gomisin O + UVA | ~340 |
| UVB Irradiation (50 mJ/cm²) | |
| UVB Only | ~400 |
| Gomisin D + UVB | ~180 |
| Gomisin J + UVB | ~230 |
| Gomisin O + UVB | ~390 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human keratinocyte HaCaT cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the experiments, cells were seeded in appropriate plates and grown to 80-90% confluency. One hour prior to UV irradiation, the culture medium was replaced with a medium containing 30 µM of Gomisin D, J, or O.
UV Irradiation Procedure
A UV irradiation chamber equipped with UVA (320-400 nm) and UVB (280-320 nm) lamps was used. The irradiation doses were 20 J/cm² for UVA and 50 mJ/cm² for UVB. Control groups were sham-irradiated.
Cell Viability Assay (CCK-8 Assay)[1][4][5][6][7][8]
-
HaCaT cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.
-
Cells were pre-treated with Gomisins for 1 hour, followed by UVA or UVB irradiation.
-
After 24 hours of incubation post-irradiation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plate was incubated for 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control group.
Cytotoxicity Assay (LDH Release Assay)[1][9][10][11][12][13]
-
HaCaT cells were cultured and treated in 96-well plates as described above.
-
After 24 hours post-irradiation, the culture supernatant was collected.
-
The amount of lactate dehydrogenase (LDH) released into the supernatant was quantified using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The absorbance of the reaction product was measured at the appropriate wavelength (typically 490 nm).
-
Cytotoxicity was expressed as a percentage of the LDH released from the positive control (cells treated with a lysis solution).
Intracellular ROS Measurement[1][14][15][16][17][18]
-
HaCaT cells were cultured and treated in appropriate plates or chamber slides.
-
After UV irradiation and a subsequent incubation period, the cells were loaded with 10 µM 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester (CM-H2DCFDA) for 30 minutes at 37°C in the dark.
-
The cells were then washed with phosphate-buffered saline (PBS).
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence microscope or a flow cytometer.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Gomisin D.
Caption: Experimental workflow for assessing the photoprotective properties of Gomisins.
Caption: Gomisin D's inhibitory effect on the α-MSH-induced melanogenesis pathway.[1][2][3]
References
- 1. Comparative study of the photo-protective and anti-melanogenic properties of gomisin D, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Comparative study of the photo‑protective and anti‑melanogenic properties of gomisin D, J and O - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gomisin E: A Guide for Laboratory Professionals
For immediate reference, Gomisin E waste must be treated as hazardous and disposed of through an approved waste disposal facility. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
Proper handling of this compound requires an understanding of its chemical and toxicological properties. This information is critical for implementing appropriate safety measures and disposal procedures.
| Parameter | Value | Source |
| Chemical Formula | C28H34O9 | [1] |
| Molecular Weight | 514.56 g/mol | [1][2] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste, from the point of generation to final collection.
-
Waste Segregation: Designate a specific, clearly labeled container for this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[3][4] Keep it separate from non-hazardous laboratory trash.[5]
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the chemical nature of this compound and any solvents it may be dissolved in.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[3]
-
Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Keep the waste container closed except when adding waste.
-
-
Request for Pickup: Once the waste container is full or is ready for disposal according to your institution's guidelines, contact your EHS department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.[2]
-
Disposal of Empty Containers:
-
Empty containers that held this compound powder should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[4]
-
The rinsate must be collected and treated as hazardous waste and added to the this compound waste container.[4]
-
After rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream.
-
Experimental Protocol: Handling and Waste Generation in a Cell-Based Assay
This hypothetical protocol illustrates the points at which this compound waste is generated and requires proper disposal.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Stock Solution Preparation:
-
In a chemical fume hood, wearing appropriate PPE, weigh out 10 mg of this compound powder.
-
Dissolve the powder in 1.9434 mL of a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.[6]
-
Any disposable materials used in this step (e.g., weigh boat, pipette tips) that come into contact with pure this compound must be disposed of in the designated this compound solid waste container.
-
-
Cell Treatment:
-
Culture cancer cells in multi-well plates.
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Add the this compound-containing media to the cells. All pipette tips and serological pipettes used to handle the this compound solutions are considered contaminated and must be disposed of as hazardous waste.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Following incubation, the cell culture media containing this compound must be aspirated and collected into a liquid waste container designated for this compound.
-
The multi-well plates, once emptied of the hazardous media, should be disposed of in the solid hazardous waste container.
-
-
Post-Experiment Cleanup:
-
Decontaminate the work area (e.g., biosafety cabinet) with an appropriate cleaning solution.
-
All disposable PPE (gloves, lab coat) used during the experiment should be disposed of in the designated solid hazardous waste stream.
-
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Gomisin E
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Gomisin E. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this compound.
Chemical and Physical Properties
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schizandra chinensis.[1] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | PubChem[2] |
| Molecular Weight | 514.56 g/mol | DC Chemicals[3] |
| CAS Number | 72960-21-5 | DC Chemicals[3] |
| Appearance | Powder | DC Chemicals[3] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | DC Chemicals[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Source: DC Chemicals Safety Data Sheet[3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile).[3] | Prevents skin contact. |
| Skin and Body | Impervious clothing, such as a lab coat.[3] | Protects skin from accidental exposure. |
| Respiratory | Suitable respirator.[3] | Required when handling the powder outside of a ventilated enclosure. |
| Engineering Controls | Use in an area with appropriate exhaust ventilation.[3] | Minimizes inhalation of dust and aerosols. |
| Accessible safety shower and eye wash station.[3] | For immediate response in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram outlines the recommended procedure from preparation to post-experiment cleanup.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[3]
-
Weighing: Carefully weigh the required amount of this compound powder. Use anti-static measures if necessary.
-
Solution Preparation: Prepare stock solutions by dissolving the powder in an appropriate solvent. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
-
Experimentation: Conduct the experiment following the established laboratory protocol.
-
Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Segregation: Separate waste into solid and liquid streams for proper disposal.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its high aquatic toxicity.[3]
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Avoid Environmental Release: Do not release this compound into the environment.[3] Prevent it from entering drains, water courses, or the soil.[3]
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, sealed container.
-
Label the container clearly as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled waste container.
-
-
Final Disposal: Dispose of all this compound waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
